molecular formula C23H19ClO3S B15575373 (Rac)-Tanomastat

(Rac)-Tanomastat

Cat. No.: B15575373
M. Wt: 410.9 g/mol
InChI Key: JXAGDPXECXQWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Tanomastat is a useful research compound. Its molecular formula is C23H19ClO3S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGDPXECXQWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Tanomastat: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1][2][3] As a broad-spectrum MMP inhibitor, its primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes.[3][4] By inhibiting MMPs, Tanomastat disrupts the degradation of the extracellular matrix (ECM), a critical process in tumor invasion, metastasis, and angiogenesis.[1][2] Preclinical studies have demonstrated its anti-invasive and anti-angiogenic properties.[1][5][6] Despite promising preclinical data, clinical trials in various cancers, including ovarian, pancreatic, and small-cell lung cancer, did not demonstrate a significant survival benefit, leading to the discontinuation of its development.[4] This guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its interactions with critical signaling pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of this compound is the potent and reversible inhibition of a range of matrix metalloproteinases.[2][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of various components of the extracellular matrix.[4] Elevated MMP activity is a hallmark of cancer progression, facilitating tumor cell invasion, migration, and the formation of new blood vessels (angiogenesis) to support tumor growth.[1]

Tanomastat functions as a chelating agent, with its Zn-binding carboxyl group directly interacting with the zinc ion located in the active site of MMPs.[3] This binding event blocks the catalytic activity of the enzyme, preventing the breakdown of ECM components like collagen and gelatin.[4]

Quantitative Data on MMP Inhibition

The inhibitory potency of Tanomastat against various MMPs has been quantified by determining its inhibition constants (Ki). A lower Ki value indicates a stronger inhibition.

MMP SubtypeKi (nM)
MMP-2 (Gelatinase A)11[3]
MMP-3 (Stromelysin-1)143[3]
MMP-9 (Gelatinase B)301[3]
MMP-13 (Collagenase-3)1470[3]

Preclinical Efficacy

Anti-Invasive Activity

In preclinical models, Tanomastat has demonstrated significant anti-invasive properties. By inhibiting MMPs, Tanomastat prevents cancer cells from degrading the basement membrane and invading surrounding tissues.

  • In vitro studies: Tanomastat inhibited the migration of HT1080 human fibrosarcoma cells through an artificial basement membrane (Matrigel) at a concentration of 0.04 µg/mL.[7]

Anti-Angiogenic Activity

Angiogenesis is a critical process for tumor growth and metastasis, and it is heavily reliant on the activity of MMPs. Tanomastat has been shown to inhibit angiogenesis in both in vitro and in vivo models.[1]

  • In vitro endothelial cell invasion: Tanomastat prevented the invasion of endothelial cells through a matrix in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 840 nM (8.4x10⁻⁷ M).[2][3][5] This effect was observed without affecting endothelial cell proliferation.[2][3][5]

  • In vitro tubule formation: Tanomastat completely inhibited the formation of capillary-like tube structures by endothelial cells at concentrations between 15-100 µM over a 5-day period.[3][4]

  • In vivo Matrigel plug assay: Oral administration of Tanomastat (50-200 mg/kg daily) in mice inhibited angiogenesis induced by basic fibroblast growth factor (bFGF), as evidenced by a reduction in the hemoglobin content and the number of functional blood vessels within the Matrigel plugs.[1][5]

In Vivo Antitumor and Antimetastatic Activity

The inhibitory effects of Tanomastat on invasion and angiogenesis translate to antitumor and antimetastatic activity in various preclinical cancer models.

  • Lewis Lung Carcinoma: Daily oral treatment with Tanomastat in mice delayed primary tumor growth by 50% and reduced the number and volume of lung metastases.[6]

  • Human Colon Carcinoma (HCT 116): Tanomastat inhibited the growth and metastasis of orthotopically-implanted HCT 116 colon cancer.[6]

  • Human Breast Cancer: In an orthotopic model of human breast cancer, daily oral administration of 100 mg/kg Tanomastat for 7 weeks inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively.[3][4]

Clinical Pharmacokinetics

Phase I clinical trials have provided valuable data on the pharmacokinetic profile of Tanomastat (BAY 12-9566) in patients with solid tumors.

ParameterValueStudy Population
Dose Levels Tested 100 mg once daily to 800 mg twice dailyPatients with advanced solid tumors
Recommended Phase II Dose 800 mg twice dailyPatients with advanced solid tumors
Mean Trough Levels (Day 28) 80.5 to 108.6 mg/LPatients with advanced solid tumors
Terminal Half-life Approximately 90 hours (at 100 mg daily dose)Patients with advanced solid tumors
Area Under the Curve (AUC) on Day 29 3312.60 mg x h/L (at 1200 mg/day)Patients with incurable solid tumors
3778.00 mg x h/L (at 1600 mg/day)Patients with incurable solid tumors

Note: Plasma trough levels at the 800 mg twice-daily dose were 1500-42,000-fold above the Ki values for MMP-2, MMP-3, and MMP-9.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay is used to determine the inhibitory activity of a compound against a specific MMP.

  • Reagents: Recombinant active MMP enzyme, fluorogenic MMP substrate, assay buffer, and the test compound (Tanomastat).

  • Procedure:

    • Prepare a dilution series of Tanomastat in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted Tanomastat solutions, and a control with no inhibitor.

    • Add the diluted active MMP enzyme to all wells except for the blank.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Measure the fluorescence intensity kinetically in a microplate reader.

  • Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated relative to the uninhibited control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Apparatus: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

  • Procedure:

    • Seed cancer cells in the upper chamber of the Transwell insert in a serum-free medium. The test compound (Tanomastat) at various concentrations is added to the upper chamber.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • Incubate the plate to allow the cells to invade through the Matrigel and the porous membrane.

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of invading cells is quantified for each concentration of the inhibitor and compared to the untreated control to determine the percent inhibition.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Materials: Endothelial cells, basement membrane extract (e.g., Matrigel), and the test compound (Tanomastat).

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed endothelial cells onto the Matrigel-coated wells in a medium containing various concentrations of Tanomastat.

    • Incubate the plate to allow the endothelial cells to form tube-like structures.

    • Visualize and photograph the tube formation using a microscope.

  • Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. The effect of the inhibitor is determined by comparing these parameters to the untreated control.

Signaling Pathways and Logical Relationships

While direct experimental evidence specifically detailing the downstream signaling effects of Tanomastat is limited, its mechanism of action through MMP inhibition allows for the inference of its impact on key cancer-related signaling pathways. MMPs are known to modulate the tumor microenvironment and influence signaling cascades such as the MAPK/ERK and VEGF pathways.

Hypothetical Impact on the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival. MMPs can influence this pathway through various mechanisms, including the release of growth factors from the ECM.

MAPK_Pathway_Inhibition cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell GrowthFactors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->CellProliferation promotes MMPs MMPs MMPs->GrowthFactors releases Tanomastat This compound Tanomastat->MMPs inhibits

Caption: Tanomastat's inhibition of MMPs can block the release of growth factors, thus downregulating the MAPK/ERK pathway.

Hypothetical Impact on the VEGF Signaling Pathway and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. MMPs play a crucial role in angiogenesis by degrading the ECM to allow endothelial cell migration and by releasing pro-angiogenic factors, including VEGF, that are sequestered in the matrix.

VEGF_Pathway_Inhibition cluster_ECM Extracellular Matrix cluster_Endothelial_Cell Endothelial Cell VEGF_sequestered Sequestered VEGF VEGF_active Active VEGF VEGF_sequestered->VEGF_active VEGFR VEGF Receptor (VEGFR) Signaling_Cascade Intracellular Signaling Cascade VEGFR->Signaling_Cascade activates Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation Signaling_Cascade->Angiogenesis promotes MMPs MMPs MMPs->VEGF_sequestered releases Tanomastat This compound Tanomastat->MMPs inhibits VEGF_active->VEGFR binds

Caption: Tanomastat's inhibition of MMPs can reduce the release of active VEGF, thereby suppressing angiogenesis.

Experimental Workflow for In Vitro Invasion Assay

The following diagram illustrates the general workflow for assessing the anti-invasive properties of Tanomastat using a Boyden chamber assay.

Invasion_Assay_Workflow start Start prep_cells Prepare Cancer Cell Suspension start->prep_cells add_tanomastat Add this compound (various concentrations) prep_cells->add_tanomastat seed_cells Seed Cells in Upper Chamber (with Matrigel) add_tanomastat->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubate Incubate add_chemoattractant->incubate remove_noninvasive Remove Non-Invasive Cells incubate->remove_noninvasive fix_stain Fix and Stain Invasive Cells remove_noninvasive->fix_stain quantify Quantify Invasive Cells fix_stain->quantify analyze Data Analysis (IC50 determination) quantify->analyze end End analyze->end

References

An In-depth Technical Guide to (Rac)-Tanomastat: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemic synthesis pathway and chemical properties of (Rac)-Tanomastat. The information is intended to support research, development, and scientific understanding of this matrix metalloproteinase (MMP) inhibitor.

Chemical Properties of this compound

This compound is a non-peptidic biphenyl (B1667301) compound that functions as a potent inhibitor of matrix metalloproteinases.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (±)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid[2]
Synonyms (Rac)-BAY 12-9566[2]
Molecular Formula C₂₃H₁₉ClO₃S[2][3]
Molecular Weight 410.9 g/mol [2]
CAS Number 179545-76-7 (for racemic form)
Melting Point 110-112°C[4]
Appearance White Solid[4]
Solubility Soluble in DMSO[5]

This compound Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established organic chemistry principles. The pathway commences with a Friedel-Crafts acylation to form the biphenyl-butanoic acid backbone, followed by α-bromination and subsequent nucleophilic substitution to introduce the phenylthiomethyl group.

This procedure is adapted from the synthesis of similar 4-oxo-4-arylbutanoic acids.

  • Materials: 4-chlorobiphenyl (B17849), succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), crushed ice, concentrated hydrochloric acid, sodium carbonate solution, water.

  • Procedure:

    • To a cooled and stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride.

    • Slowly add 4-chlorobiphenyl to the mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent.

    • Wash the combined organic layers with water, sodium carbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from a suitable solvent to obtain pure 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid.

This procedure is based on the Hell-Volhard-Zelinsky reaction for α-bromination of carboxylic acids.

  • Materials: 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, bromine (Br₂), phosphorus tribromide (PBr₃) (catalytic amount), inert solvent (e.g., CCl₄).

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, dissolve the starting keto acid in an inert solvent.

    • Add a catalytic amount of phosphorus tribromide.

    • Slowly add bromine to the reaction mixture at room temperature.

    • Gently heat the mixture to initiate the reaction, which is evident by the evolution of HBr gas.

    • Continue heating until the bromine color disappears.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude α-bromo acid can be purified by recrystallization.

This final step involves a nucleophilic substitution of the α-bromo acid with thiophenol.

  • Materials: (Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, thiophenol, a suitable base (e.g., sodium hydroxide (B78521) or triethylamine), a polar aprotic solvent (e.g., DMF or acetone).

  • Procedure:

    • Dissolve the α-bromo acid in a suitable polar aprotic solvent.

    • In a separate flask, prepare the sodium thiophenoxide by reacting thiophenol with an equimolar amount of sodium hydroxide in the same solvent.

    • Slowly add the solution of the α-bromo acid to the sodium thiophenoxide solution at room temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • The crude this compound can be purified by recrystallization from a suitable solvent.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution 4-chlorobiphenyl 4-chlorobiphenyl Intermediate_1 4-(4'-chloro-[1,1'-biphenyl]-4-yl)- 4-oxobutanoic acid 4-chlorobiphenyl->Intermediate_1 AlCl3, Nitrobenzene Succinic_anhydride Succinic_anhydride Succinic_anhydride->Intermediate_1 Intermediate_2 (Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)- 4-oxobutanoic acid Intermediate_1->Intermediate_2 Br2, PBr3 (cat.) Rac_Tanomastat This compound Intermediate_2->Rac_Tanomastat Base (e.g., NaOH) Thiophenol Thiophenol Thiophenol->Rac_Tanomastat

Caption: Synthesis pathway of this compound.

Mechanism of Action and Signaling Pathway

Tanomastat is a potent inhibitor of several matrix metalloproteinases (MMPs), with particularly strong activity against MMP-2, MMP-3, and MMP-9.[1][6] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, elevated MMP activity is associated with tumor growth, invasion, angiogenesis, and metastasis.

By inhibiting MMPs, Tanomastat disrupts these pathological processes. The degradation of the ECM by MMPs releases various growth factors and cytokines that are sequestered within the matrix, which can then promote tumor cell proliferation and survival. Furthermore, the breakdown of the ECM barrier is a critical step for cancer cells to invade surrounding tissues and metastasize to distant organs.

The inhibition of MMP-2 and MMP-9 by Tanomastat can modulate several downstream signaling pathways that are critical for cancer progression. These include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival. Additionally, MMPs can influence the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Signaling_Pathway Tanomastat Tanomastat MMP2_9 MMP-2 / MMP-9 Tanomastat->MMP2_9 inhibits ECM_Degradation Extracellular Matrix Degradation MMP2_9->ECM_Degradation promotes NF_kB NF-κB Pathway MMP2_9->NF_kB activates Growth_Factors Release of Growth Factors (e.g., VEGF, TGF-β) ECM_Degradation->Growth_Factors leads to PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration NF_kB->Proliferation NF_kB->Migration

Caption: Signaling pathway of Tanomastat's anti-cancer activity.

References

The Rise and Fall of a Broad-Spectrum MMP Inhibitor: A Technical History of Tanomastat (BAY 12-9566)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanomastat (BAY 12-9566) is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor that emerged from Bayer AG's research programs. Initially showing significant promise in preclinical models through its anti-invasive, anti-metastatic, and anti-angiogenic properties, its development was ultimately halted due to a lack of clinical efficacy in pivotal Phase III trials for various cancers. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Tanomastat for oncological indications, detailing its mechanism of action, preclinical and clinical data, and pharmacokinetic profile. More recently, Tanomastat has been investigated for new therapeutic applications, highlighting the ongoing potential for repurposed drug candidates.

Discovery and Synthesis

The development of Tanomastat was rooted in the growing understanding of the critical role of matrix metalloproteinases in tumor progression, invasion, and metastasis. The aim was to create a potent, selective, and orally bioavailable small molecule inhibitor of MMPs.

While a detailed step-by-step synthesis protocol for Tanomastat is not publicly available in the reviewed literature, its chemical structure, (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid, indicates a synthetic route likely involving the coupling of a biphenylacetic acid derivative with a substituted butanoic acid moiety. The synthesis of related biphenylsulfonamide derivatives as MMP inhibitors has been described, suggesting that the biphenyl scaffold was a key pharmacophore in the design of this class of compounds.

Mechanism of Action

Tanomastat functions as a broad-spectrum inhibitor of several matrix metalloproteinases. It is a non-peptidic biphenyl compound featuring a carboxyl group that acts as a zinc-binding group, chelating the essential zinc ion in the catalytic domain of MMPs.[1] This chelation reversibly inhibits the enzymatic activity of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).

The inhibition of MMPs by Tanomastat has several downstream effects that contribute to its anti-cancer activity:

  • Inhibition of Tumor Invasion and Metastasis: By preventing the breakdown of the ECM, Tanomastat hinders the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[2]

  • Anti-angiogenesis: MMPs are crucial for the remodeling of the ECM during the formation of new blood vessels (angiogenesis), a process essential for tumor growth and survival. Tanomastat's inhibition of MMPs disrupts this process.[3]

  • Modulation of the Tumor Microenvironment: MMPs influence the tumor microenvironment by releasing ECM-bound growth factors and cytokines. By inhibiting MMPs, Tanomastat can alter the signaling landscape within the tumor microenvironment.[4][5]

digraph "Tanomastat_Mechanism_of_Action" { graph [fontname="Arial", fontsize=10, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Tanomastat [label="Tanomastat\n(BAY 12-9566)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMPs [label="Matrix Metalloproteinases\n(MMP-2, MMP-3, MMP-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(ECM)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="ECM Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Tumor Invasion\n& Metastasis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GF [label="Growth Factor\nRelease", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Tanomastat -> MMPs [label="Inhibits", color="#34A853"]; MMPs -> Degradation [label="Promotes"]; Degradation -> Invasion; Degradation -> Angiogenesis; Degradation -> GF; }

Figure 1: Simplified signaling pathway illustrating Tanomastat's mechanism of action.

Preclinical Development

Tanomastat demonstrated promising anti-cancer activity in a range of preclinical in vitro and in vivo models.

In Vitro Studies

Tanomastat was shown to be a potent inhibitor of several key MMPs. Its inhibitory profile is summarized in the table below.

TargetKi (nM)IC50 (nM)
MMP-211[2]-
MMP-3143[2]-
MMP-9301[2]-
MMP-131470[2]-
Endothelial Cell Matrix Invasion-840[4]

Table 1: In Vitro Inhibitory Activity of Tanomastat

Key in vitro assays demonstrated Tanomastat's ability to inhibit critical processes in cancer progression:

  • Matrix Invasion Assay: Tanomastat prevented matrix invasion by endothelial cells in a concentration-dependent manner, with an IC50 of 840 nM, without affecting cell proliferation.[4]

  • Tubule Formation Assay: In a model of angiogenesis, Tanomastat completely inhibited tubule formation at concentrations between 15-100 µM over a 5-day period.[4]

In Vivo Studies

Preclinical in vivo studies in various animal models further supported the potential of Tanomastat as an anti-cancer agent.

Animal ModelCancer TypeDosageKey FindingsReference
MouseHuman Breast Cancer (Orthotopic)100 mg/kg p.o. daily for 7 weeksInhibited local tumor regrowth by 58%. Inhibited the number and volume of lung metastases by 57% and 88%, respectively.[4]
Mouse, Rat, Guinea Pig, Dog--High oral bioavailability (70-98%). Peak plasma concentrations reached in 0.5-2 hours.[6]

Table 2: Summary of In Vivo Preclinical Studies of Tanomastat

digraph "Orthotopic_Breast_Cancer_Model_Workflow" { graph [fontname="Arial", fontsize=10, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; implant [label="Orthotopic Implantation\nof Human Breast Cancer Cells\ninto Mammary Fat Pad of Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow Tumor to Establish\nand Grow", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize Mice into\nTreatment and Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Administer Tanomastat (p.o.)\nor Vehicle Control Daily", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Tumor Growth\n(Calipers) and Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Endpoint Reached\n(e.g., 7 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Sacrifice Mice and Analyze:\n- Primary Tumor Weight\n- Number and Volume of\n Lung Metastases", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> implant; implant -> tumor_growth; tumor_growth -> randomize; randomize -> treatment; treatment -> monitor; monitor -> endpoint; endpoint -> analysis; analysis -> end; }

Figure 2: Experimental workflow for an in vivo orthotopic breast cancer model.

Clinical Development and Outcomes

Based on the promising preclinical data, Tanomastat (BAY 12-9566) advanced into clinical trials for various solid tumors.

Pharmacokinetics and Dose Escalation

Phase I studies established the pharmacokinetic profile and recommended Phase II dose of Tanomastat.

ParameterValueReference
Oral Bioavailability (preclinical)70-98%[6]
Time to Peak Plasma Concentration (Tmax) (preclinical)0.5 - 2 hours[6]
Recommended Phase II Dose800 mg p.o. twice daily[7]
Key ObservationSaturable drug absorption at higher doses.[7]

Table 3: Pharmacokinetic Parameters of Tanomastat

Phase III Clinical Trial in Advanced Ovarian Cancer

A key pivotal study was a Phase III randomized, double-blind, placebo-controlled trial of Tanomastat as maintenance therapy in patients with advanced ovarian cancer who had responded to initial chemotherapy.

ParameterTanomastat (BAY 12-9566)Placebop-value
Number of Patients122121-
Median Time to Progression (months)10.49.20.67
Median Overall Survival (months)Not reachedNot reached0.53

Table 4: Efficacy Results from Phase III Ovarian Cancer Trial [8]

The trial was terminated prematurely by Bayer after the enrollment of 243 of the planned 730 patients.[8] The decision was based on negative results from other Phase III trials of Tanomastat in pancreatic and small cell lung cancer. The analysis of the available data from the ovarian cancer trial showed no statistically significant improvement in progression-free survival or overall survival for patients receiving Tanomastat compared to placebo.[8]

Toxicity: Tanomastat was generally well-tolerated. The most common adverse events (Grade 1 or 2) were nausea, fatigue, diarrhea, and rash.[8]

digraph "MMP_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=10, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Recombinant MMP enzyme\n- Fluorogenic MMP substrate\n- Tanomastat dilutions\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_setup [label="Set up 96-well plate:\n- Add assay buffer\n- Add Tanomastat dilutions\n- Add control (no inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add MMP Enzyme to Wells\n(except blanks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate to Allow\nInhibitor Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Fluorogenic Substrate\nto Initiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_fluorescence [label="Measure Fluorescence Kinetically\n(Plate Reader)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Analyze Data:\n- Calculate reaction rates\n- Determine % inhibition\n- Calculate IC50 value", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare_reagents; prepare_reagents -> plate_setup; plate_setup -> add_enzyme; add_enzyme -> pre_incubate; pre_incubate -> add_substrate; add_substrate -> measure_fluorescence; measure_fluorescence -> data_analysis; data_analysis -> end; }

Figure 3: General workflow for an in vitro MMP inhibition assay.

Discontinuation for Cancer and Repurposing Efforts

The lack of clinical efficacy in multiple Phase III trials led to the discontinuation of Tanomastat's development for cancer indications. The failure of Tanomastat and other broad-spectrum MMP inhibitors in the clinic has been attributed to several factors, including:

  • Lack of Specificity: Targeting a broad range of MMPs may disrupt their physiological functions, leading to off-target effects.

  • Complex Role of MMPs: The role of MMPs in cancer is more complex than initially understood, with some MMPs exhibiting tumor-suppressive functions.

  • Advanced Disease Setting: The clinical trials were conducted in patients with advanced, metastatic disease, where the inhibition of MMPs may be less effective.

Despite its failure in oncology, recent research has explored the repurposing of Tanomastat as a broad-spectrum anti-enterovirus agent. In preclinical studies, Tanomastat has shown the ability to inhibit the replication of various enteroviruses, including EV-A71, by a dual mechanism of inhibiting viral capsid dissociation and viral RNA replication.

Conclusion

The development of Tanomastat represents a significant chapter in the history of MMP inhibitors for cancer therapy. While it ultimately failed to demonstrate clinical benefit in this setting, the extensive preclinical and clinical research conducted with Tanomastat has provided valuable insights into the complexities of targeting MMPs in cancer. The recent exploration of its antiviral properties underscores the potential for repurposing well-characterized drug candidates for new therapeutic indications. The journey of Tanomastat serves as a crucial case study for drug development professionals, highlighting the challenges of translating promising preclinical findings into successful clinical outcomes.

References

(Rac)-Tanomastat: A Technical Guide to its Biological Targets and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known by its development code BAY 12-9566, is a synthetic, non-peptidic biphenyl (B1667301) compound that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1] MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor growth, invasion, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth overview of the biological targets of this compound, its enzyme kinetics, the signaling pathways it influences, and the experimental protocols used to characterize its activity.

Biological Targets of this compound

The principal biological targets of this compound are several members of the matrix metalloproteinase family. It exhibits inhibitory activity against MMP-2 (gelatinase A), MMP-3 (stromelysin 1), MMP-9 (gelatinase B), and MMP-13 (collagenase 3).[3] The inhibitory potency of Tanomastat varies among these MMPs, as detailed in the enzyme kinetics section. The IUPAC name for the active enantiomer is (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid.[4] While the compound has been referred to as this compound, suggesting a racemic mixture, the biologically active form that has been predominantly studied is the (S)-enantiomer.

Enzyme Kinetics and Mechanism of Action

This compound functions as a potent inhibitor of several MMPs. It is an orally bioavailable, non-peptidic biphenyl matrix metalloproteinases (MMPs) inhibitor with a Zn-binding carboxyl group.[3]

Inhibition Constants

The inhibitory activity of Tanomastat is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a higher inhibitory potency. The Kᵢ values for (S)-Tanomastat against its primary MMP targets are summarized in the table below.

EnzymeKᵢ (nM)
MMP-211
MMP-3143
MMP-9301
MMP-131470

Data sourced from MedchemExpress.[3]

Type of Inhibition

Based on its mechanism of action, which involves a zinc-binding carboxyl group, Tanomastat is strongly suggested to be a competitive inhibitor of MMPs.[1][5] Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In the case of MMPs, the active site contains a catalytic zinc ion that is essential for their enzymatic activity.[1] Tanomastat's carboxyl group chelates this zinc ion, thereby blocking the active site and preventing the binding and cleavage of ECM components.[1]

The following diagram illustrates the proposed mechanism of competitive inhibition of MMPs by Tanomastat.

G Mechanism of Competitive Inhibition by Tanomastat cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Enzyme MMP Active Site (Zn²⁺) ES_Complex MMP-Substrate Complex Products Enzyme->ES_Complex Binds Substrate Substrate (ECM Protein) Substrate->Enzyme:f1 Products Degraded ECM ES_Complex->Products Cleavage Enzyme2 MMP Active Site (Zn²⁺) EI_Complex MMP-Tanomastat Complex No Reaction Enzyme2->EI_Complex Binds Tanomastat Tanomastat Tanomastat->Enzyme2:f1

Caption: Competitive inhibition of MMP by Tanomastat.

Signaling Pathways

MMPs are key downstream effectors of various signaling pathways that are often dysregulated in cancer. The expression and activation of MMPs are tightly controlled by a complex network of signaling molecules. One of the central pathways involved in the regulation of MMPs is the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β can induce the expression of several MMPs, including MMP-2, MMP-9, and MMP-13, through both Smad-dependent and Smad-independent pathways.[4][6][7]

The following diagram illustrates a simplified representation of the TGF-β signaling pathway leading to MMP activation.

G TGF-β Signaling Pathway Leading to MMP Activation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad 2/3 TGFbR->Smad Phosphorylates pSmad p-Smad 2/3 Smad->pSmad Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad 4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to MMP_gene MMP Gene Transcription Nucleus->MMP_gene Activates MMP_mRNA MMP mRNA MMP_gene->MMP_mRNA Pro_MMP Pro-MMP (inactive) MMP_mRNA->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_degradation ECM Degradation Active_MMP->ECM_degradation Catalyzes Tanomastat Tanomastat Tanomastat->Active_MMP Inhibits

Caption: TGF-β signaling pathway and Tanomastat's point of intervention.

Experimental Protocols

The characterization of this compound's biological activity and enzyme kinetics involves several key experimental protocols. Below are generalized methodologies for determining its inhibitory effects.

MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay is used to determine the inhibitory potency (Kᵢ or IC₅₀) of Tanomastat against specific MMPs.

Principle: A fluorogenic peptide substrate, which is a synthetic peptide containing a sequence cleaved by the target MMP and flanked by a fluorescent reporter and a quencher, is used. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (S)-Tanomastat in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of Tanomastat in assay buffer.

    • Reconstitute the recombinant active MMP enzyme in assay buffer to a working concentration.

    • Prepare the fluorogenic MMP substrate in assay buffer.

  • Assay Procedure:

    • Add the diluted Tanomastat solutions or vehicle control to the wells of a 96-well microplate.

    • Add the active MMP enzyme to all wells except for the blank controls.

    • Incubate the plate at 37°C for a predetermined time to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Kₘ are known.

The following workflow diagram illustrates the general steps of an MMP inhibition assay.

G Workflow for MMP Inhibition Assay start Start prep_reagents Prepare Reagents (Tanomastat, MMP, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Inhibitor dilutions, Controls) prep_reagents->setup_plate add_enzyme Add MMP Enzyme setup_plate->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate V₀, % Inhibition) measure_fluorescence->analyze_data determine_ic50 Determine IC₅₀/Kᵢ analyze_data->determine_ic50 end End determine_ic50->end

Caption: General workflow for an MMP inhibition assay.

Cell-Based Invasion Assay

This assay assesses the functional effect of Tanomastat on the invasive capacity of cancer cells.

Principle: The assay measures the ability of cells to migrate through a layer of extracellular matrix components (e.g., Matrigel) in response to a chemoattractant.

Generalized Protocol:

  • Cell Culture: Culture cancer cells in appropriate media.

  • Chamber Preparation: Use transwell inserts with a porous membrane coated with a layer of Matrigel.

  • Cell Seeding: Seed the cancer cells in the upper chamber of the transwell insert in serum-free media containing various concentrations of Tanomastat or a vehicle control.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell invasion.

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invading cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of invasion relative to the control.

    • Determine the IC₅₀ for the inhibition of cell invasion. An IC₅₀ of 840 nM has been reported for the prevention of matrix invasion by endothelial cells.[3]

Summary of Quantitative Data

ParameterValueTarget/SystemReference
Kᵢ for MMP-211 nMEnzyme Inhibition[3]
Kᵢ for MMP-3143 nMEnzyme Inhibition[3]
Kᵢ for MMP-9301 nMEnzyme Inhibition[3]
Kᵢ for MMP-131470 nMEnzyme Inhibition[3]
IC₅₀ for Matrix Invasion840 nMEndothelial Cells[3]

Conclusion

This compound is a potent, competitive inhibitor of several matrix metalloproteinases, with the (S)-enantiomer being the active form. Its ability to target MMP-2, -3, -9, and -13 underscores its potential as a modulator of the tumor microenvironment. While clinical trials of Tanomastat did not demonstrate the desired efficacy in improving patient survival, the study of this compound has provided valuable insights into the role of MMPs in cancer progression and the principles of designing MMP inhibitors.[8] The detailed understanding of its biological targets and enzyme kinetics, as outlined in this guide, remains crucial for the ongoing research and development of more selective and effective MMP inhibitors for therapeutic applications.

References

(Rac)-Tanomastat: A Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tanomastat, also known as (Rac)-BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). As the racemic mixture of Tanomastat, it functions by chelating the zinc ion essential for the catalytic activity of these endopeptidases. MMPs play a crucial role in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and angiogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its evaluation.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are key regulators of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly controlled. However, in many pathological states, including cancer, the expression and activity of MMPs are upregulated, leading to excessive ECM degradation. This facilitates cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1]

This compound is a synthetic, broad-spectrum MMP inhibitor that has demonstrated anti-invasive and antimetastatic activity in various preclinical models.[2] It primarily targets several MMPs, including MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-9 (Gelatinase B), and MMP-13 (Collagenase-3).[3] This document serves as a comprehensive resource for researchers, providing detailed methodologies and quantitative data related to the study of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. Its chemical structure features a Zn-binding carboxyl group that chelates the zinc ion within the active site of the MMP enzyme.[2] This interaction reversibly blocks the catalytic activity of the enzyme, preventing the degradation of its substrates in the extracellular matrix.

The inhibition of MMPs by this compound leads to a reduction in the breakdown of basement membranes, which are critical barriers to cell invasion. By preserving the integrity of the ECM, this compound can inhibit tumor cell invasion, metastasis, and angiogenesis.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various MMPs has been quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following table summarizes the available data.

MMP SubtypeKi (nM)IC50 (nM)
MMP-211-
MMP-3143-
MMP-9301-
MMP-131470-
Endothelial Cell Invasion-840

Data sourced from MedChemExpress and TargetMol.[2][3]

Signaling Pathways and Experimental Workflows

While direct studies on the specific intracellular signaling pathways modulated by this compound are limited, the inhibition of MMPs can indirectly affect signaling cascades that are dependent on the processing of extracellular signaling molecules or the interaction of cells with the ECM. For instance, MMPs are known to be involved in the activation of growth factors and cytokines, and their inhibition can therefore impact downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[5][6]

Diagram: Generalized MMP-Mediated Signaling

MMP_Signaling General Role of MMPs in Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GF_ECM Growth Factor (bound to ECM) GF_Receptor Growth Factor Receptor GF_ECM->GF_Receptor activates Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) GF_Receptor->Signaling_Cascade initiates MMP MMP MMP->GF_ECM cleaves ECM Extracellular Matrix MMP->ECM degrades Tanomastat This compound Tanomastat->MMP inhibits Cellular_Response Cellular Response (Proliferation, Invasion, Angiogenesis) Signaling_Cascade->Cellular_Response leads to MMP_Inhibition_Workflow Workflow for Fluorometric MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound dilutions Add_Components Add Buffer, this compound, and MMP Enzyme to 96-well plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate to allow inhibitor binding Add_Components->Pre_Incubate Initiate_Reaction Add Fluorogenic Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 value Determine_Inhibition->Calculate_IC50

References

The Antineoplastic Potential of (Rac)-Tanomastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tanomastat (BAY 12-9566) is a synthetically derived, non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor with demonstrated preclinical antineoplastic activity. By targeting specific MMPs crucial for tumor progression, namely MMP-2, MMP-3, and MMP-9, Tanomastat was developed to impede key processes in cancer cell invasion, metastasis, and angiogenesis. Despite promising initial in vitro and in vivo data, the clinical development of Tanomastat was ultimately halted due to a lack of efficacy in Phase III trials. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways implicated in its activity.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of the extracellular matrix (ECM).[1] In the context of oncology, elevated expression of certain MMPs, including MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B), is strongly associated with tumor progression, invasion, and metastasis.[2] These enzymes facilitate cancer cell dissemination by breaking down the basement membrane and remodeling the ECM, processes that are essential for angiogenesis and the establishment of distant metastases.[2][3]

This compound was designed as a potent and selective inhibitor of these key MMPs, with the therapeutic goal of arresting tumor growth and spread.[4] This document serves as an in-depth technical resource, summarizing the key preclinical and clinical findings related to the antineoplastic activity of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs by chelating the zinc ion within the catalytic domain of these enzymes.[3] This action blocks the proteolytic activity of MMP-2, MMP-3, and MMP-9, thereby preventing the degradation of ECM components. The inhibition of these specific MMPs is hypothesized to exert its antineoplastic effects through several mechanisms:

  • Inhibition of Tumor Invasion and Metastasis: By preventing the breakdown of the basement membrane, Tanomastat is expected to hinder the ability of cancer cells to invade surrounding tissues and intravasate into blood and lymphatic vessels.[3]

  • Anti-angiogenesis: The formation of new blood vessels, a process critical for tumor growth and survival, is dependent on the remodeling of the ECM by MMPs. By inhibiting MMPs, Tanomastat can disrupt this process.[4]

Quantitative Preclinical Data

The preclinical evaluation of this compound demonstrated significant antineoplastic activity in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeParameterValue (nM)
MMP-2Enzymatic AssayKi11
MMP-3Enzymatic AssayKi143
MMP-9Enzymatic AssayKi301
Endothelial Cell InvasionCell-based AssayIC50840[4]
Table 2: In Vivo Efficacy of this compound in a Human Breast Cancer Orthotopic Model
Animal ModelCancer Cell LineTreatmentEfficacy EndpointResult
Nude MiceMDA-MB-435100 mg/kg (p.o., daily for 7 weeks)Inhibition of local tumor regrowth58%
Nude MiceMDA-MB-435100 mg/kg (p.o., daily for 7 weeks)Inhibition of the number of lung metastases57%
Nude MiceMDA-MB-435100 mg/kg (p.o., daily for 7 weeks)Inhibition of the volume of lung metastases88%

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of compounds like Tanomastat against specific MMPs using a fluorogenic peptide substrate.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-3, MMP-9)

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the active MMP enzyme to a working concentration in ice-cold Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: To the wells of a 96-well microplate, add Assay Buffer, the diluted Tanomastat solutions (or vehicle control), and the diluted MMP enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the chosen substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Dilute Active MMP Enzyme Assay_Setup Add Reagents to 96-well Plate Enzyme_Prep->Assay_Setup Inhibitor_Prep Prepare Tanomastat Dilutions Inhibitor_Prep->Assay_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading Reaction_Start->Kinetic_Read Rate_Calc Calculate Initial Reaction Rates Kinetic_Read->Rate_Calc IC50_Calc Determine IC50/Ki Values Rate_Calc->IC50_Calc G cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture Culture Cancer Cells Cell_Prep Prepare Cell Suspension with Matrigel Cell_Culture->Cell_Prep Injection Inject Cells into Mammary Fat Pad Cell_Prep->Injection Anesthesia Anesthetize Mice Anesthesia->Injection Tumor_Growth Allow Tumor Growth Injection->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer Tanomastat/Vehicle Randomization->Treatment Measurement Measure Tumor Volume Treatment->Measurement Sacrifice Sacrifice Mice Measurement->Sacrifice Analysis Analyze Primary Tumor and Metastases Sacrifice->Analysis G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Coat_Inserts Coat Transwell Inserts with Matrigel Seed_Cells Seed Cells and Add Tanomastat Coat_Inserts->Seed_Cells Prep_Cells Prepare Endothelial Cell Suspension Prep_Cells->Seed_Cells Add_Chemo Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemo Incubate Incubate for Invasion Add_Chemo->Incubate Remove_Cells Remove Non-invading Cells Incubate->Remove_Cells Stain_Cells Stain Invading Cells Remove_Cells->Stain_Cells Quantify Quantify Invasion Stain_Cells->Quantify G cluster_MMPs Matrix Metalloproteinases cluster_ECM Extracellular Matrix cluster_Signaling Downstream Signaling cluster_Cellular_Effects Cellular Effects Tanomastat This compound MMP2 MMP-2 Tanomastat->MMP2 MMP3 MMP-3 Tanomastat->MMP3 MMP9 MMP-9 Tanomastat->MMP9 ECM ECM Degradation MMP2->ECM MMP3->ECM MMP9->ECM GF_Release Growth Factor Release (e.g., VEGF) ECM->GF_Release Invasion Invasion & Metastasis ECM->Invasion PI3K_Akt PI3K/Akt Pathway GF_Release->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GF_Release->MAPK_ERK Angiogenesis Angiogenesis GF_Release->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Proliferation MAPK_ERK->Survival

References

(Rac)-Tanomastat's Impact on Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tanomastat, also known as BAY 12-9566, is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, heavily reliant on the enzymatic activity of MMPs for the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors. This technical guide provides an in-depth analysis of the effects of this compound on angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While preclinical studies demonstrated its anti-angiogenic potential, clinical trials in advanced cancers, including ovarian cancer, did not show a significant survival benefit, highlighting the complexity of targeting MMPs in established tumors.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary anti-angiogenic effect of this compound stems from its potent inhibition of several key matrix metalloproteinases, including MMP-2, -3, -8, -9, and -13.[1] These enzymes are crucial for the degradation of the basement membrane and the extracellular matrix, which is a prerequisite for endothelial cell migration and invasion—critical early steps in angiogenesis.

By inhibiting MMPs, Tanomastat interferes with the angiogenic cascade in several ways:

  • Prevents Endothelial Cell Invasion: The breakdown of the ECM by MMPs is essential for endothelial cells to move from existing blood vessels into the surrounding tissue to form new capillaries. Tanomastat directly blocks this invasive process.

  • Inhibits Release of Pro-Angiogenic Factors: Many pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), are sequestered within the ECM. MMPs, particularly MMP-2 and MMP-9, play a critical role in releasing these factors, making them available to bind to their receptors on endothelial cells.[2] Tanomastat's inhibition of these MMPs reduces the bioavailability of VEGF and other growth factors.

  • Modulates the Tumor Microenvironment: MMPs are involved in the complex interplay between tumor cells, endothelial cells, and the surrounding stroma. By inhibiting MMPs, Tanomastat can alter the tumor microenvironment to be less conducive to angiogenesis.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound (BAY 12-9566).

Table 1: In Vitro Anti-Angiogenic Activity of this compound
AssayCell TypeParameter MeasuredKey FindingIC50Reference
Endothelial Cell InvasionHuman Umbilical Vein Endothelial Cells (HUVEC)Invasion through MatrigelConcentration-dependent inhibition8.4 x 10⁻⁷ M[3]
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Cell numberNo significant effectNot Applicable[3]
Table 2: In Vivo Anti-Angiogenic Activity of this compound
ModelAngiogenic StimulusTreatmentParameter MeasuredKey FindingReference
Matrigel Plug Assay (Mouse)Basic Fibroblast Growth Factor (bFGF)50-200 mg/kg/day (oral)Hemoglobin content in Matrigel plugSignificant reduction in hemoglobin content, indicating decreased vascularization.[3]
Human Tumor Xenografts (Mouse)Various human carcinoma cell linesNot specifiedTumor growth and lung metastasesInhibition of tumor growth and formation of lung metastases.4
Human Tumor Xenografts (Mouse)Not specifiedNot specifiedMicrovessel density6-fold decrease in microvessel density within the tumor.[4]
Table 3: Clinical Trial Data in Advanced Ovarian Cancer
Trial PhasePatient PopulationTreatment ArmsPrimary EndpointKey FindingReference
Phase IIIAdvanced ovarian cancer patients responsive to primary therapyThis compound (800 mg p.o. b.i.d.) vs. PlaceboProgression-Free Survival (PFS)No significant difference in median PFS (10.4 vs. 9.2 months) or Overall Survival (OS). The trial was closed prematurely.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships involved in the anti-angiogenic effects of this compound.

Tanomastat_Mechanism cluster_tanomastat Pharmacological Intervention cluster_mmp Matrix Metalloproteinases cluster_ecm Extracellular Matrix cluster_angiogenesis Angiogenic Processes Tanomastat This compound MMPs MMP-2, MMP-9, etc. Tanomastat:e->MMPs:w Inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes VEGF_Release Release of Sequestered VEGF MMPs->VEGF_Release Promotes EC_Invasion Endothelial Cell Invasion & Migration ECM_Degradation->EC_Invasion VEGF_Release->EC_Invasion Stimulates New_Vessel New Vessel Formation EC_Invasion->New_Vessel

Figure 1. Mechanism of Action of this compound in Inhibiting Angiogenesis.

VEGF_Signaling_Interference cluster_ecm Extracellular Matrix cluster_mmp MMP Activity cluster_tanomastat Intervention cluster_signaling Endothelial Cell Signaling ECM_VEGF ECM-Sequestered VEGF VEGF Free VEGF ECM_VEGF->VEGF MMPs MMP-2, MMP-9 MMPs->VEGF Releases Tanomastat This compound Tanomastat->MMPs Inhibits VEGFR VEGF Receptor (VEGFR2) VEGF->VEGFR Binds Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR->Downstream Activates Angiogenic_Response Angiogenic Response (Migration, Survival) Downstream->Angiogenic_Response Promotes

Figure 2. Interference of Tanomastat with VEGF Signaling through MMP Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound and other MMP inhibitors.

In Vitro Endothelial Cell Invasion Assay (Boyden Chamber Assay)

Objective: To quantify the inhibitory effect of this compound on endothelial cell invasion through a basement membrane matrix.

Materials:

  • Boyden chamber apparatus with polycarbonate filters (8 µm pores)

  • Matrigel™ Basement Membrane Matrix

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell basal medium (EBM) supplemented with growth factors

  • Fetal Bovine Serum (FBS)

  • This compound

  • Calcein AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Thaw Matrigel on ice overnight. Dilute to the desired concentration with cold, serum-free EBM.

  • Coat the upper surface of the Boyden chamber filters with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Culture HUVECs to 70-90% confluency. Harvest the cells and resuspend them in serum-free EBM.

  • In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., 10% FBS or VEGF).

  • In the upper chamber, add the HUVEC suspension containing various concentrations of this compound or vehicle control.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.

  • After incubation, remove the non-invading cells from the upper surface of the filter with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the filter with a fluorescent dye (e.g., Calcein AM).

  • Quantify the fluorescence using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of invaded cells.

  • Calculate the percentage of inhibition of invasion for each concentration of this compound compared to the vehicle control.

In Vitro Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Matrigel™ Basement Membrane Matrix

  • HUVECs

  • EBM with supplements

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice and pipette a thin layer into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EBM containing various concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the solidified Matrigel.

  • Incubate at 37°C with 5% CO₂ for 4-12 hours.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • Capture images of the tube networks at different time points.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Compare the quantitative parameters between Tanomastat-treated and control groups.

In Vivo Matrigel Plug Angiogenesis Assay

Objective: To evaluate the anti-angiogenic activity of this compound in a living organism.

Materials:

  • Growth factor-reduced Matrigel™

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • Heparin

  • This compound (for oral administration)

  • 6-8 week old mice (e.g., C57BL/6)

  • Drabkin's reagent for hemoglobin measurement

  • Spectrophotometer

Protocol:

  • Thaw Matrigel on ice.

  • Mix the liquid Matrigel with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and heparin.[2]

  • Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • Administer this compound or vehicle control to the mice daily via oral gavage at the desired doses (e.g., 50-200 mg/kg).

  • After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify the angiogenesis within the plugs by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent and a spectrophotometer. This provides an indirect measure of blood vessel formation.

    • Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

  • Compare the results between the Tanomastat-treated and control groups.

Experimental and Logical Workflows

The following diagrams outline the workflows for testing the anti-angiogenic properties of a compound like this compound.

Anti_Angiogenic_Testing_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_clinical Clinical Evaluation Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Invasion Endothelial Cell Invasion Assay Matrigel_Plug Matrigel Plug Assay Invasion->Matrigel_Plug Promising Results Tube_Formation Tube Formation Assay Tumor_Xenograft Tumor Xenograft Model Matrigel_Plug->Tumor_Xenograft Phase_I Phase I Trial (Safety & Dosage) Tumor_Xenograft->Phase_I Strong Preclinical Data Phase_II Phase II Trial (Efficacy) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard) Phase_II->Phase_III Start Compound (e.g., Tanomastat) Start->Proliferation Start->Migration Start->Invasion Start->Tube_Formation

Figure 3. General Workflow for Evaluating an Anti-Angiogenic Compound.

Logical_Flow_Tanomastat_Effect Start Is Angiogenesis Occurring? MMP_Activity Is there MMP Activity? Start->MMP_Activity Yes Angiogenesis_Proceeds Angiogenesis Proceeds Start->Angiogenesis_Proceeds No Tanomastat_Present Is Tanomastat Present? MMP_Activity->Tanomastat_Present Yes MMP_Activity->Angiogenesis_Proceeds No ECM_Degradation ECM Degradation? Tanomastat_Present->ECM_Degradation No Tanomastat_Present->ECM_Degradation Yes EC_Invasion Endothelial Cell Invasion? ECM_Degradation->EC_Invasion No ECM_Degradation->EC_Invasion Yes EC_Invasion->Angiogenesis_Proceeds Yes Angiogenesis_Inhibited Angiogenesis Inhibited EC_Invasion->Angiogenesis_Inhibited No

Figure 4. Logical Flowchart of Tanomastat's Effect on Angiogenesis.

Conclusion

This compound demonstrates clear anti-angiogenic properties in preclinical models, primarily through the inhibition of matrix metalloproteinases. Its ability to block endothelial cell invasion and disrupt the tumor microenvironment underscores the critical role of MMPs in angiogenesis. However, the lack of clinical efficacy in advanced cancers suggests that targeting MMPs alone may be insufficient to overcome the complexity and redundancy of pro-angiogenic signaling pathways in established tumors. Future research may explore the use of more selective MMP inhibitors or combination therapies that target multiple nodes in the angiogenic process. This guide provides a comprehensive overview for researchers and drug development professionals working on novel anti-angiogenic therapies.

References

Methodological & Application

(Rac)-Tanomastat In Vitro Cell-Based Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(Rac)-Tanomastat is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs), demonstrating potent inhibitory activity against MMP-2, MMP-3, and MMP-9. [1][2] These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[3][4] By targeting these MMPs, this compound presents a promising avenue for anti-cancer therapeutic research.

This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound in a cancer research setting. The described assays will assess the compound's impact on cell viability, migration, invasion, and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's inhibitory activity and cytotoxicity.

ParameterValueTarget/Cell LineReference
Ki (MMP-2) 11 nMEnzyme Assay[2]
Ki (MMP-3) 143 nMEnzyme Assay[2]
Ki (MMP-9) 301 nMEnzyme Assay[2]
CC50 81.39 µMRD cells[5]
IC50 18.12 µMRD cells (antiviral)[5]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of MMPs, primarily MMP-2 and MMP-9. These enzymes are key mediators of ECM degradation, which is a critical step in cancer cell invasion and metastasis. By blocking MMP activity, Tanomastat can prevent the breakdown of the basement membrane, thereby impeding the spread of tumor cells.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (e.g., Collagen IV) Invasion Cell Invasion & Metastasis ECM->Invasion degradation allows Pro_MMP2 Pro-MMP-2 MMP2 Active MMP-2 Pro_MMP2->MMP2 Pro_MMP9 Pro-MMP-9 MMP9 Active MMP-9 Pro_MMP9->MMP9 activated by other proteases MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 activates MMP2->ECM degrades MMP9->ECM degrades Tanomastat This compound Tanomastat->MMP2 inhibits Tanomastat->MMP9 inhibits

Caption: this compound's inhibition of MMP-2 and MMP-9 signaling.

Experimental Protocols

Cell Viability Assay (alamarBlue™)

This protocol determines the cytotoxic effect of this compound on a selected cancer cell line.

Workflow:

Caption: Workflow for the cell viability assay.

Materials:

  • Selected cancer cell line (e.g., MDA-MB-231, HT-1080)

  • Complete culture medium

  • 96-well plates

  • This compound

  • alamarBlue™ Cell Viability Reagent

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 200 µM).[5]

  • Remove the medium from the wells and replace it with the prepared drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Wash the cells with PBS.

  • Add alamarBlue™ reagent diluted 1:10 in culture medium to each well.[5]

  • Incubate for 1-4 hours at 37°C, protected from light.[5]

  • Measure fluorescence intensity at an excitation of 570 nm and an emission of 600 nm.[5]

  • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Workflow:

Caption: Workflow for the cell invasion assay.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Serum-free culture medium

  • Complete culture medium (as chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for 2-4 hours at 37°C to allow for gelling.

  • Rehydrate the Matrigel layer with serum-free medium for 30 minutes at 37°C.

  • Harvest cancer cells and resuspend them in serum-free medium containing various non-cytotoxic concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Add complete culture medium (containing FBS) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Image the stained cells using a microscope and quantify the number of invaded cells per field of view.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol quantifies the induction of apoptosis by this compound.

Workflow:

Caption: Workflow for the apoptosis assay.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Collect both the floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[6]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

References

Application Notes and Protocols for (Rac)-Tanomastat in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] These models recapitulate crucial aspects of tumor physiology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug resistance profiles.[1][2] (Rac)-Tanomastat (also known as BAY 12-9566) is a potent, non-peptidic inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, and -13.[3][4] These enzymes are zinc-dependent endopeptidases that play a critical role in the degradation of the ECM, a key process in tumor invasion and metastasis.[5][6] By targeting MMPs, Tanomastat presents a promising therapeutic strategy to impede cancer progression.[3]

These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models to evaluate its anti-invasive and anti-tumorigenic properties.

Mechanism of Action of this compound

This compound functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[4] The inhibition of MMP-2, -3, -9, and -13 is particularly relevant in oncology as these MMPs are frequently overexpressed in various cancers and are involved in the breakdown of collagen and other ECM components, which is a prerequisite for cancer cell invasion and the formation of metastases.[4][7] The inhibition of these MMPs by Tanomastat is expected to reduce the ability of cancer cells to remodel the surrounding matrix, thereby limiting their invasive potential.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the effects of this compound in 3D tumor spheroid models based on its known mechanism of action and data from similar MMP inhibitors. Researchers should generate their own data following the provided protocols.

Table 1: Inhibitory Activity of this compound

TargetKi (nM)
MMP-211[3]
MMP-3143[3]
MMP-9301[3]
MMP-131470[3]

Table 2: Expected Efficacy of this compound in a 3D Tumor Spheroid Invasion Assay

Cell LineTreatmentConcentration (µM)Invasion Inhibition (%)
HT-1080 (Fibrosarcoma)This compound1~30%
10~65%
50~90%
MDA-MB-231 (Breast Cancer)This compound1~25%
10~60%
50~85%

Table 3: Anticipated IC50 Values of this compound in 3D Spheroid Models

Cell LineAssay TypeDurationExpected IC50 (µM)
U-87 MG (Glioblastoma)Spheroid Viability72 hours> 50
HT-1080 (Fibrosarcoma)Spheroid Invasion96 hours5 - 15
A549 (Lung Carcinoma)Spheroid Viability72 hours> 50

Note: The IC50 for viability is expected to be high as Tanomastat is primarily anti-invasive, not cytotoxic.

Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of choice (e.g., HT-1080, MDA-MB-231, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C and 5% CO2. Spheroid formation can take 24 hours to several days depending on the cell line.[7]

  • Monitor spheroid formation daily using a microscope.

Protocol 2: 3D Tumor Spheroid Invasion Assay

This protocol outlines the procedure to assess the anti-invasive effects of this compound on pre-formed tumor spheroids embedded in an extracellular matrix.

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • Basement membrane extract (BME) or Collagen I

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (as a chemoattractant)

  • Inverted microscope with a camera

Procedure:

  • Pre-chill pipette tips and a 96-well plate on ice.

  • Thaw the BME or prepare the Collagen I solution on ice.

  • Carefully remove 50 µL of medium from each well containing a spheroid.

  • Gently add 50 µL of the cold BME or collagen solution to each well.

  • Centrifuge the plate at 300 x g for 5 minutes at 4°C to embed the spheroids in the center of the matrix.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Add 100 µL of the medium containing the different concentrations of Tanomastat or vehicle control to each well.

  • Capture an initial image (Time 0) of each spheroid using an inverted microscope.

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for 3 to 7 days to monitor invasion.

  • Quantify the area of invasion using image analysis software (e.g., ImageJ) by measuring the total area of the spheroid and the invading cells and subtracting the initial spheroid area.

Protocol 3: Spheroid Viability Assay

This protocol is to determine the effect of this compound on the viability of cells within the 3D spheroid.

Materials:

  • Tumor spheroids treated with this compound (from the invasion assay or a separate experiment)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control spheroids.

Visualizations

Signaling Pathway Diagram

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response ECM ECM Proteins (Collagen, etc.) GrowthFactors Bound Growth Factors (e.g., VEGF, TGF-β) Invasion Invasion ProMMPs Pro-MMPs (Pro-MMP-2, -9, -13) ActiveMMPs Active MMPs (MMP-2, -9, -13) ProMMPs->ActiveMMPs Activation ActiveMMPs->ECM Degradation ActiveMMPs->GrowthFactors Release Tanomastat This compound Tanomastat->ActiveMMPs Inhibition ReleasedGF Released Growth Factors GF_Receptor Growth Factor Receptors (e.g., VEGFR, TGF-βR) ReleasedGF->GF_Receptor Binding Signaling_Cascades Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) GF_Receptor->Signaling_Cascades Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Proliferation Proliferation Gene_Expression->Proliferation Gene_Expression->Invasion Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

Caption: Signaling pathway of MMPs in cancer progression and inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Spheroid Formation & Treatment cluster_analysis Data Acquisition & Analysis start Seed Cells in Ultra-Low Attachment Plate form_spheroid Incubate (24-72h) for Spheroid Formation start->form_spheroid embed Embed Spheroids in ECM (BME/Collagen) form_spheroid->embed treat Add this compound (Different Concentrations) embed->treat image Image Spheroids (0, 24, 48, 72, 96h) treat->image viability Perform Spheroid Viability Assay (ATP-based) treat->viability measure_invasion Measure Invasion Area (Image Analysis Software) image->measure_invasion analyze Calculate % Invasion Inhibition and IC50 Values measure_invasion->analyze viability->analyze

Caption: Experimental workflow for testing this compound in 3D tumor spheroids.

References

Application Notes and Protocols for (Rac)-Tanomastat in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-Tanomastat (also known as BAY 12-9566) in preclinical animal model studies. The following sections detail the mechanism of action, recommended dosages derived from in vivo studies, and detailed experimental protocols for cancer and arthritis models.

Mechanism of Action

This compound is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). It functions by chelating the zinc ion within the active site of these enzymes, thereby inhibiting their proteolytic activity. Tanomastat has been shown to selectively inhibit MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix. This activity is crucial in pathological processes such as tumor invasion, metastasis, and cartilage destruction in arthritis.

Quantitative Data Summary

The following table summarizes the dosages and effects of this compound in various animal model studies.

InhibitorAnimal ModelCondition StudiedDosageAdministration RouteStudy DurationKey Findings
This compound (BAY 12-9566)RatAdjuvant-Induced Arthritis50 mg/kg/dayOral22 daysDecreased arthritic index, paw swelling, neutrophil infiltration, and cartilage destruction.[1][2]
This compound (BAY 12-9566)MouseHuman Breast Cancer Orthotopic Model100 mg/kg/dayOral7 weeksInhibited local tumor regrowth and reduced the number and volume of lung metastases.

Signaling Pathway of MMP Inhibition

The following diagram illustrates the general mechanism of action of MMP inhibitors like this compound in preventing extracellular matrix degradation.

MMP_Inhibition_Pathway General Signaling Pathway of MMP Inhibition cluster_cell Cell cluster_ecm Extracellular Matrix (ECM) Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Catalyzes Tanomastat Tanomastat Tanomastat->Active MMPs Inhibits

Caption: General mechanism of MMP inhibition by this compound.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats and the evaluation of the anti-arthritic effects of this compound.

Materials:

  • This compound (BAY 12-9566)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Vehicle for Tanomastat (e.g., 0.5% carboxymethylcellulose)

  • Male Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Calipers for measuring paw volume

  • Scoring system for arthritic index

Experimental Workflow:

AIA_Workflow Experimental Workflow for Adjuvant-Induced Arthritis Model Acclimatization Acclimatization AIA_Induction AIA Induction (Day 0) (CFA injection) Acclimatization->AIA_Induction Treatment_Initiation Treatment Initiation (Day 0 or as per study design) AIA_Induction->Treatment_Initiation Monitoring Daily Monitoring (Body weight, Arthritic Score, Paw Volume) Treatment_Initiation->Monitoring Termination Study Termination (Day 22) Monitoring->Termination Analysis Endpoint Analysis (Histopathology, Biomarkers) Termination->Analysis

Caption: Workflow for the adjuvant-induced arthritis animal model study.

Procedure:

  • Animal Acclimatization: Acclimate male Lewis or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Induction of Arthritis (Day 0): Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

  • Grouping and Treatment:

    • Randomly divide the animals into the following groups (n=8-10 per group):

      • Vehicle control

      • This compound (50 mg/kg/day, oral gavage)

      • Positive control (e.g., Indomethacin 1 mg/kg/day, oral gavage)

    • Begin treatment on day 0 and continue for 22 consecutive days.

  • Monitoring and Evaluation:

    • Body Weight: Record the body weight of each animal daily.

    • Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or digital calipers.

    • Arthritic Index: Score the severity of arthritis daily based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

  • Endpoint Analysis (Day 22):

    • At the end of the treatment period, euthanize the animals.

    • Histopathology: Collect the hind paws, fix in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone destruction.

    • Biomarker Analysis: Collect urine samples to measure levels of pyridinoline (B42742) (Pyr) and deoxypyridinoline (B1589748) (Dpyr) as markers of collagen degradation.[1]

Orthotopic Breast Cancer Xenograft Model in Mice

This protocol details the establishment of an orthotopic breast cancer model in immunodeficient mice to evaluate the anti-tumor and anti-metastatic efficacy of this compound.

Materials:

  • This compound (BAY 12-9566)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • Vehicle for Tanomastat

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Calipers for tumor measurement

Experimental Workflow:

Xenograft_Workflow Experimental Workflow for Orthotopic Xenograft Model Cell_Culture Cell Culture & Preparation Tumor_Implantation Orthotopic Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Endpoint Endpoint Analysis (Tumor size, Metastasis) Treatment->Endpoint

Caption: Workflow for the orthotopic breast cancer xenograft study.

Procedure:

  • Cell Preparation: Culture human breast cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Orthotopic Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (100 mg/kg/day, oral gavage)

    • Administer treatment daily for the specified duration (e.g., 7 weeks).

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Harvest the lungs and other potential metastatic sites. The number and volume of metastatic nodules can be quantified.

    • Tissues can be processed for histopathological analysis to confirm the presence of metastases.

Logical Relationship for Dose Selection

The selection of an appropriate dose for this compound in a new animal model can be guided by existing data from similar compounds and models.

Dose_Selection_Logic Logical Framework for Dose Selection Known_Data Existing Data for Tanomastat (e.g., 50-100 mg/kg) Pilot_Study Pilot Dose-Ranging Study Known_Data->Pilot_Study Similar_MMPi Data from other Broad-Spectrum MMPi Similar_MMPi->Pilot_Study In_Vitro In Vitro Potency (Ki values) In_Vitro->Pilot_Study Dose_Selection Selection of Doses for Efficacy Study (e.g., Low, Medium, High) Pilot_Study->Dose_Selection Efficacy_Study Definitive Efficacy Study Dose_Selection->Efficacy_Study

Caption: A logical approach to selecting doses for in vivo studies.

References

Application Notes and Protocols: (Rac)-Tanomastat in Metalloproteinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also identified as BAY 12-9566, is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components.[2] Their enzymatic activity is integral to various physiological processes such as tissue remodeling, and they are also implicated in a range of pathological conditions including arthritis, tumor invasion, and metastasis.[2][3] Tanomastat has demonstrated inhibitory activity against several MMPs, notably MMP-2, MMP-3, and MMP-9, thereby preventing the breakdown of the ECM.[1] This characteristic makes this compound a valuable pharmacological tool for investigating the specific roles of these MMPs in diverse biological and disease models. These application notes provide comprehensive guidance on the use of this compound in metalloproteinase inhibition studies, covering its inhibitory profile, associated signaling pathways, and detailed experimental protocols.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against a selection of metalloproteinases is summarized in the table below. This quantitative data is crucial for designing experiments and determining appropriate inhibitor concentrations for both in vitro and in vivo studies.

Target MMPInhibition Constant (K_i)IC_50Experimental Context
MMP-2 (Gelatinase A)11 nM[1]-Enzyme inhibition assay
MMP-3 (Stromelysin 1)143 nM[1]-Enzyme inhibition assay
MMP-9 (Gelatinase B)301 nM[1]-Enzyme inhibition assay
MMP-13 (Collagenase 3)1470 nM[1]-Enzyme inhibition assay
Matrix Invasion -840 nM[1]Endothelial cell invasion assay

Signaling Pathways

MMPs function as significant downstream effectors in a variety of signaling pathways that govern cellular processes such as proliferation, migration, and invasion. By inhibiting MMP activity, Tanomastat can modulate these complex biological events. The following diagrams illustrate the key signaling pathways that regulate the expression and activity of MMP-2, MMP-3, and MMP-9.

MMP-2 Signaling Pathway

MMP2_Signaling_Pathway cluster_inhibition Inhibition by this compound GF Growth Factors (e.g., TGF-β, VEGF, IGF) Receptor Receptor Tyrosine Kinases (RTKs) GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT ProMMP2 Pro-MMP-2 (Gene Expression) AKT->ProMMP2 MAPK p38 MAPK / JNK MAPK->ProMMP2 Ras->MAPK MMP2 Active MMP-2 ProMMP2->MMP2 Activation ECM ECM Degradation (Collagen IV, V, VII, X) MMP2->ECM CellProcesses Cell Migration, Invasion, Angiogenesis ECM->CellProcesses MT1MMP MT1-MMP MT1MMP->ProMMP2 Activation Complex TIMP2 TIMP-2 TIMP2->MT1MMP Recruitment Tanomastat This compound Tanomastat->MMP2

Caption: MMP-2 activation and signaling cascade.

MMP-3 Signaling Pathway

MMP3_Signaling_Pathway cluster_inhibition Inhibition by this compound Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cytokine Receptors (TNFR, IL-1R) Cytokines->Receptors MAPK MAPK Pathway (p38, JNK, ERK) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB PI3K PI3K/Akt Pathway Receptors->PI3K TranscriptionFactors Transcription Factors (AP-1, NF-κB) MAPK->TranscriptionFactors NFkB->TranscriptionFactors PI3K->TranscriptionFactors ProMMP3 Pro-MMP-3 (Gene Expression) TranscriptionFactors->ProMMP3 MMP3 Active MMP-3 ProMMP3->MMP3 Activation ECM ECM Degradation & Pro-MMP Activation MMP3->ECM Inflammation Inflammation & Tissue Remodeling ECM->Inflammation Tanomastat This compound Tanomastat->MMP3

Caption: MMP-3 regulation by inflammatory cytokines.

MMP-9 Signaling Pathway

MMP9_Signaling_Pathway cluster_inhibition Inhibition by this compound Stimuli Extracellular Stimuli (Growth Factors, Cytokines) Receptors Cell Surface Receptors Stimuli->Receptors Downstream Downstream Signaling (NF-κB, PI3K/AKT, MAPK/ERK) Receptors->Downstream TranscriptionFactors Transcription Factors (NF-κB, AP-1, SP1) Downstream->TranscriptionFactors ProMMP9 Pro-MMP-9 (Gene Expression) TranscriptionFactors->ProMMP9 MMP9 Active MMP-9 ProMMP9->MMP9 Activation ECM ECM Degradation (Gelatin, Collagen IV) MMP9->ECM CellularEffects Cell Migration, Invasion, Angiogenesis, EMT ECM->CellularEffects TIMP1 TIMP-1 TIMP1->MMP9 Inhibition Tanomastat This compound Tanomastat->MMP9

Caption: MMP-9 expression and activity regulation.

Experimental Protocols

Fluorogenic MMP Inhibition Assay

This protocol provides a generalized method for assessing the inhibitory activity of this compound against a specific MMP utilizing a fluorogenic substrate. This approach is widely used for its efficiency and sensitivity in screening MMP inhibitors.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-3, or MMP-9)

  • This compound

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, NaCl, and a non-ionic detergent like Brij-35)

  • DMSO (for dissolving Tanomastat)

  • 96-well solid black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • MMP Enzyme: Reconstitute and dilute the active MMP enzyme to a final working concentration in ice-cold Assay Buffer. The optimal concentration should be predetermined empirically to ensure a linear reaction rate over the assay duration.

    • This compound: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Subsequently, create a serial dilution of the stock solution in Assay Buffer to achieve the desired range of final concentrations for the assay.

    • MMP Substrate: Prepare the fluorogenic MMP substrate solution in Assay Buffer as per the manufacturer's guidelines.

  • Assay Setup (per well):

    • Blank (No Enzyme) Wells: Add 90 µL of Assay Buffer.

    • Control (No Inhibitor) Wells: Add 80 µL of Assay Buffer and 10 µL of the diluted MMP enzyme solution.

    • Inhibitor Wells: Add 70 µL of Assay Buffer, 10 µL of the diluted MMP enzyme solution, and 10 µL of the respective diluted Tanomastat solution.

  • Pre-incubation:

    • Gently agitate the plate to ensure thorough mixing of the well contents.

    • Pre-incubate the plate at 37°C for 15-30 minutes to facilitate the binding of Tanomastat to the enzyme.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 10 µL of the MMP substrate solution to all wells. This will bring the final reaction volume in each well to 100 µL.

  • Kinetic Measurement:

    • Immediately transfer the microplate to a fluorometric microplate reader that has been pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically at the excitation and emission wavelengths appropriate for the selected substrate (for instance, Ex/Em = 490/525 nm for a green fluorescent substrate).[4][5] It is recommended to take readings at intervals of 1-2 minutes for a total duration of 30-60 minutes.

Data Analysis:

  • For each time point, subtract the average fluorescence reading of the blank wells from the readings of all other wells.

  • Calculate the reaction rate (the slope of the linear phase of the fluorescence versus time plot) for each concentration of Tanomastat.

  • Determine the percentage of inhibition for each Tanomastat concentration in relation to the control (no inhibitor) wells.

  • Plot the percentage of inhibition as a function of the logarithm of the Tanomastat concentration and fit the resulting data to a suitable dose-response model to calculate the IC₅₀ value.

Experimental Workflow for Screening MMP Inhibitors

The diagram below outlines a standard experimental workflow for the screening and characterization of MMP inhibitors such as this compound.

MMP_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cellular Activity cluster_in_vivo Preclinical Evaluation start Start: Identify Potential MMP Inhibitor (e.g., Tanomastat) in_vitro In Vitro Biochemical Assay start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based ic50 Determine IC50/Ki (Fluorogenic Assay) in_vivo In Vivo Animal Models cell_based->in_vivo invasion Invasion/Migration Assays (e.g., Boyden Chamber) end End: Characterized MMP Inhibitor in_vivo->end efficacy Efficacy Studies (e.g., Tumor Growth Models) selectivity Assess Selectivity (Panel of MMPs) angiogenesis Angiogenesis Assays (e.g., Tube Formation) pk_pd Pharmacokinetics/ Pharmacodynamics

Caption: General workflow for MMP inhibitor studies.

Conclusion

This compound stands as a well-documented inhibitor of several key matrix metalloproteinases. The data, signaling pathway diagrams, and protocols presented in these application notes provide a robust framework for researchers and drug development professionals to effectively employ this compound in their investigations of MMP-mediated biological processes and associated pathologies. A thorough understanding of the experimental methodologies and the underlying signaling networks will empower the design and execution of insightful and impactful studies in the fields of molecular biology and pharmacology.

References

(Rac)-Tanomastat: A Potent Tool for Elucidating Extracellular Matrix Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, such as collagen and gelatin. The dysregulation of MMP activity is implicated in numerous physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. This compound serves as a critical research tool for investigating the roles of MMPs in these processes and for the development of novel therapeutic strategies targeting ECM degradation. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their studies.

Quantitative Data

This compound exhibits inhibitory activity against several key MMPs involved in ECM degradation. The following tables summarize its reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

MMP SubtypeKi (nM)
MMP-2 (Gelatinase A)11
MMP-3 (Stromelysin-1)143
MMP-9 (Gelatinase B)301
MMP-13 (Collagenase-3)1470
Table 1: Inhibitory Constants (Ki) of this compound for various MMPs.[1]
AssayCell TypeIC50 (nM)
Matrix InvasionEndothelial Cells840
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in a cell-based assay.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to design relevant experiments, it is essential to visualize the signaling pathways involved in ECM degradation and the workflows of key assays.

GF Growth Factors, Cytokines Receptor Cell Surface Receptors GF->Receptor Signaling Intracellular Signaling (e.g., MAPK, PI3K/AKT, NF-κB) Receptor->Signaling Gene MMP Gene Transcription Signaling->Gene ProMMP Pro-MMPs (Inactive) Gene->ProMMP ActiveMMP Active MMPs ProMMP->ActiveMMP Activation Degradation ECM Degradation ActiveMMP->Degradation ECM Extracellular Matrix (e.g., Collagen, Gelatin) ECM->Degradation Invasion Cell Invasion, Metastasis Degradation->Invasion Tanomastat This compound Tanomastat->ActiveMMP TIMPs TIMPs (Endogenous Inhibitors) TIMPs->ActiveMMP

MMP signaling pathway in ECM degradation and Tanomastat's point of intervention.

cluster_0 In Vitro MMP Inhibition Assay A Prepare Reagents: - Active MMP enzyme - this compound dilutions - Fluorogenic MMP substrate B Incubate MMP enzyme with this compound A->B C Add fluorogenic substrate to initiate reaction B->C D Measure fluorescence kinetically C->D E Calculate reaction rates and determine IC50 D->E

Workflow for an in vitro MMP inhibition assay.

cluster_1 Cell Invasion (Boyden Chamber) Assay F Coat Transwell insert with Matrigel G Seed cells in serum-free medium +/- this compound in the upper chamber F->G H Add chemoattractant (e.g., 10% FBS) to the lower chamber G->H I Incubate to allow for cell invasion H->I J Fix, stain, and quantify invaded cells I->J

References

Application Notes and Protocols for (Rac)-Tanomastat in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy of (Rac)-Tanomastat (also known as BAY 12-9566), a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor. The protocols outlined below are generalized from preclinical studies and are intended to serve as a guide for designing and executing similar experiments in a laboratory setting.

Mechanism of Action

This compound is a non-peptidic, biphenyl (B1667301) compound that functions as a potent inhibitor of several matrix metalloproteinases, including MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B). These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer, MMPs play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis. By inhibiting these key MMPs, Tanomastat disrupts the degradation of the ECM, thereby impeding the processes that allow cancer cells to invade surrounding tissues, form new blood vessels, and metastasize to distant organs.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of this compound in various cancer models.

Table 1: Efficacy of this compound in a Human Breast Cancer Orthotopic Model

Cancer ModelAnimal ModelTreatment ProtocolPrimary Tumor Growth InhibitionLung Metastasis Inhibition (Number)Lung Metastasis Inhibition (Volume)Reference
MDA-MB-435 Human Breast CarcinomaMurine Mammary Fat Pad Xenograft100 mg/kg/day p.o. (daily)58% inhibition of local tumor regrowth57% reduction88% reduction[1]

Table 2: Efficacy of this compound in a Lewis Lung Carcinoma Model

Cancer ModelAnimal ModelTreatment ProtocolPrimary Tumor Growth InhibitionLung Metastasis Inhibition (Number)Lung Metastasis Inhibition (Volume > 3 mm³)Reference
Lewis Lung CarcinomaSubcutaneous implantation in miceDaily oral treatment50% delay in primary tumor growth86% reduction90% reduction[2]

Table 3: Efficacy of this compound in an Experimental Metastasis Model

Cancer ModelAnimal ModelTreatment ProtocolLung Metastasis Inhibition (Total Number)Lung Metastasis Inhibition (Lesions > 2 mm³)Reference
B16.F10 Murine MelanomaTail vein injection in miceDaily oral treatment (from 24h before to 48h after implantation)58% reduction80% reduction[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vivo efficacy.

Protocol 1: Orthotopic Breast Cancer Xenograft Model

Objective: To evaluate the effect of this compound on local tumor regrowth and metastasis of human breast cancer cells in an orthotopic mouse model.

Materials:

  • MDA-MB-435 human breast cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • This compound (BAY 12-9566)

  • Vehicle for oral gavage (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)

  • General anesthetic for rodents (e.g., isoflurane)

  • Surgical instruments for tumor cell implantation and resection

  • Calipers for tumor measurement

  • Bioluminescence imaging system (optional, if using luciferase-expressing cells)

Procedure:

  • Cell Culture: Culture MDA-MB-435 cells under standard conditions. Prior to implantation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells per 50 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice using a calibrated vaporizer.

    • Make a small incision to expose the inguinal mammary fat pad.

    • Inject 1 x 10⁶ MDA-MB-435 cells in 50 µL of PBS into the mammary fat pad.

    • Suture the incision and allow the tumors to grow.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Primary Tumor Resection:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups.

    • Anesthetize the mice and surgically resect the primary tumor.

    • Suture the incision and monitor the animals for recovery.

  • Drug Administration:

    • Begin treatment the day after tumor resection.

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose, prepare a 10 mg/mL solution for a 20g mouse receiving 0.2 mL).

    • Administer this compound (100 mg/kg) or vehicle to the respective groups daily via oral gavage.

  • Assessment of Tumor Regrowth and Metastasis:

    • Continue treatment for a defined period (e.g., 7 weeks).

    • Monitor the site of resection for local tumor regrowth, measuring any new tumor growth with calipers.

    • At the end of the study, euthanize the mice.

    • Excise the lungs and fix in Bouin's solution.

    • Count the number of metastatic nodules on the lung surface.

    • For volumetric analysis, lung tissues can be sectioned and stained for histological examination to measure the total volume of metastatic lesions.

Protocol 2: Oral Gavage Administration

Objective: To correctly administer this compound orally to mice.

Materials:

  • This compound suspension

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the mouse to determine the correct volume of the drug suspension to administer.

    • Thoroughly mix the this compound suspension to ensure uniformity.

    • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Animal Restraint:

    • Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.

  • Needle Insertion:

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress for a few minutes.

Visualizations

Signaling Pathway of MMP Inhibition by this compound

G Tanomastat This compound MMP2 MMP-2 Tanomastat->MMP2 Inhibits MMP3 MMP-3 Tanomastat->MMP3 Inhibits MMP9 MMP-9 Tanomastat->MMP9 Inhibits Degradation ECM Degradation MMP2->Degradation Promotes MMP3->Degradation Promotes MMP9->Degradation Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) GrowthFactors Release of ECM-Bound Growth Factors (e.g., VEGF) Degradation->GrowthFactors Invasion Tumor Cell Invasion Degradation->Invasion Angiogenesis Angiogenesis GrowthFactors->Angiogenesis Metastasis Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

G Start Start: Culture Cancer Cells Implant Orthotopic Implantation of Cancer Cells into Mice Start->Implant TumorGrowth Monitor Primary Tumor Growth Implant->TumorGrowth Resection Surgical Resection of Primary Tumor TumorGrowth->Resection Randomization Randomize into Groups (Vehicle vs. Tanomastat) Resection->Randomization Treatment Daily Oral Administration Randomization->Treatment Monitoring Monitor for Tumor Regrowth and Animal Health Treatment->Monitoring Endpoint Endpoint: Euthanize and Analyze Metastasis Monitoring->Endpoint

Caption: Workflow for an orthotopic cancer model study.

References

Application Notes and Protocols for (Rac)-Tanomastat Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of various drug delivery systems for the broad-spectrum matrix metalloproteinase (MMP) inhibitor, (Rac)-Tanomastat. Given its hydrophobic nature, enhancing its delivery through advanced formulations is crucial for improving its therapeutic efficacy in research settings. This document outlines detailed protocols for nanoparticle, liposome, and hydrogel-based delivery systems.

Introduction to this compound and Drug Delivery

This compound is the racemic form of Tanomastat, a non-peptidic biphenyl (B1667301) compound that acts as a potent inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-3, and MMP-9[1][2][3]. These enzymes play a critical role in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis[4][5]. By inhibiting MMPs, Tanomastat shows anti-invasive and antimetastatic activity in various tumor models[1]. Due to its hydrophobic properties, formulating this compound into drug delivery systems can enhance its solubility, stability, and bioavailability.

This document details protocols for three common and effective drug delivery platforms:

  • Polymeric Nanoparticles: Biodegradable nanoparticles for controlled release and targeted delivery.

  • Liposomes: Vesicular systems for encapsulating hydrophobic drugs within their lipid bilayer.

  • Hydrogels: Water-swollen polymer networks for sustained, localized drug delivery.

Signaling Pathway of MMP Inhibition by this compound

This compound exerts its therapeutic effects by inhibiting the catalytic activity of MMPs. These enzymes are key players in complex signaling cascades that regulate cell behavior. The diagram below illustrates the general signaling pathway affected by MMPs and the point of intervention for Tanomastat. Inflammatory signals, such as TNF-α and IL-1β, can trigger intracellular signaling cascades involving NF-κB and MAPK pathways, leading to the increased expression of MMPs[6][7]. Once activated, MMPs degrade components of the extracellular matrix (ECM), promoting cell migration and invasion. This compound directly inhibits the enzymatic activity of MMPs, thereby blocking ECM degradation and subsequent cellular processes.

Nanoparticle_Formulation_Workflow start Start dissolve Dissolve PLGA and This compound in Acetone (Organic Phase) start->dissolve nanoprecipitate Add Organic Phase to Aqueous Phase (Nanoprecipitation) dissolve->nanoprecipitate prepare_aq Prepare Aqueous Surfactant Solution prepare_aq->nanoprecipitate evaporate Evaporate Acetone nanoprecipitate->evaporate centrifuge Centrifuge and Collect Nanoparticles evaporate->centrifuge wash Wash Nanoparticles centrifuge->wash lyophilize Lyophilize for Storage wash->lyophilize end End lyophilize->end Liposome_Formulation_Workflow start Start dissolve Dissolve Lipids and This compound in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Membranes for Sizing hydrate->extrude purify Purify Liposomes (Dialysis/Chromatography) extrude->purify end End purify->end InVitro_Evaluation_Workflow start Start Evaluation formulation Prepared this compound Formulation start->formulation size_zeta Particle Size and Zeta Potential (DLS) formulation->size_zeta drug_loading Drug Loading and Encapsulation Efficiency (HPLC) formulation->drug_loading release In Vitro Drug Release (Dialysis) formulation->release cell_culture Cancer Cell Culture formulation->cell_culture end End of Evaluation size_zeta->end drug_loading->end release->end uptake Cellular Uptake Study (Fluorescence Microscopy) cell_culture->uptake cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity uptake->end cytotoxicity->end

References

Determining the Effective Concentration of (Rac)-Tanomastat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This process is fundamental in physiological tissue remodeling, but its dysregulation is a hallmark of pathological conditions such as cancer, where it facilitates tumor invasion, metastasis, and angiogenesis. This compound exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, and MMP-9, which are often overexpressed in various malignancies.[1][2] The determination of its effective concentration is a critical step in preclinical and clinical development to ensure optimal therapeutic efficacy while minimizing potential side effects.

These application notes provide a comprehensive guide to determining the effective concentration of this compound through various in vitro and in vivo experimental protocols.

Data Presentation: Efficacy of this compound

The effective concentration of this compound has been evaluated in various experimental settings. The following tables summarize the key quantitative data on its inhibitory activity.

Target MMPInhibition Constant (Ki)Reference
MMP-211 nM[2]
MMP-3143 nM[2]
MMP-9301 nM[2]
MMP-131470 nM[2]

Table 1: Inhibitory Constants (Ki) of this compound for Specific MMPs.

AssayCell Type/ModelEffective ConcentrationEndpointReference
Matrix InvasionEndothelial CellsIC50 = 840 nMPrevention of matrix invasion[2]
Tubule FormationEndothelial Cells15-100 µMComplete inhibition of tubule formation[2]
Tumor Regrowth & MetastasisHuman Breast Cancer Orthotopic Model100 mg/kg (p.o. daily)Inhibition of tumor regrowth and lung metastases[2]

Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to determine the effective concentration of this compound in their specific experimental systems.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases like MMP-2 and MMP-9.

Materials:

  • Conditioned cell culture media

  • Non-reducing sample buffer

  • Polyacrylamide gels containing 1 mg/mL gelatin

  • Washing buffer (e.g., 2.5% Triton X-100 in dH2O)

  • Incubation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

  • Culture cells of interest and collect the conditioned media.

  • Centrifuge the media to remove cell debris.

  • Mix the conditioned media with a non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a polyacrylamide gel containing gelatin.

  • Run the gel at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow renaturation of the MMPs.

  • Incubate the gel in the incubation buffer at 37°C for 24-48 hours.

  • Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

Matrigel Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing a chemoattractant like 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Protocol:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.

  • Harvest and resuspend cells in serum-free medium.

  • Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain various concentrations of this compound.

  • Add complete medium with a chemoattractant to the lower chamber.

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of stained, invaded cells under a microscope.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

  • Basement Membrane Extract (e.g., Matrigel)

  • 96-well plates

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • This compound at various concentrations

Protocol:

  • Thaw the Basement Membrane Extract on ice.

  • Coat the wells of a pre-cooled 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound.

  • Seed the cells onto the solidified matrix.

  • Incubate at 37°C for 4-24 hours.

  • Visualize and quantify the formation of tube-like structures using a microscope. The total tube length and number of branch points can be measured.

Fluorescence-Based MMP Activity Assay

This is a high-throughput method to measure the enzymatic activity of MMPs.

Materials:

  • Fluorogenic MMP substrate (e.g., a FRET peptide)

  • Assay buffer

  • Purified active MMP enzyme or cell lysate/conditioned media containing MMPs

  • This compound at various concentrations

  • Fluorescence microplate reader

Protocol:

  • In a microplate, add the assay buffer, the MMP source (purified enzyme or biological sample), and varying concentrations of this compound.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.

  • The rate of increase in fluorescence is proportional to the MMP activity. Calculate the inhibitory effect of this compound at each concentration.

Visualizations

Signaling Pathways

MMPs play a critical role in degrading the extracellular matrix, which in turn influences cell signaling pathways that control cell proliferation, migration, and survival. Inhibition of MMPs by this compound can disrupt these downstream signaling cascades.

MMP_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM Extracellular Matrix (Collagen, etc.) Integrins Integrins ECM->Integrins activates Growth_Factors Growth Factors (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK binds PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt MAPK MAPK/ERK Pathway Integrins->MAPK RTK->PI3K_Akt RTK->MAPK MMPs MMP-2, MMP-3, MMP-9 MMPs->ECM degrades MMPs->Growth_Factors releases Tanomastat This compound Tanomastat->MMPs inhibits Cell_Responses Cell Proliferation, Migration, Invasion, Angiogenesis PI3K_Akt->Cell_Responses MAPK->Cell_Responses

Caption: this compound inhibits MMPs, disrupting downstream signaling.

Experimental Workflow

The following diagram outlines the general workflow for determining the effective concentration of this compound in vitro.

Experimental_Workflow Start Start: Prepare Cancer Cell Lines/Endothelial Cells Assay_Selection Select In Vitro Assay (e.g., Invasion, Tube Formation, Zymography) Start->Assay_Selection Dose_Response Prepare Serial Dilutions of this compound Assay_Selection->Dose_Response Treatment Treat Cells with This compound Dose_Response->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Cell Count, Tube Length, Band Intensity) Incubation->Data_Collection Analysis Analyze Data and Determine IC50/Effective Concentration Data_Collection->Analysis End End: Report Findings Analysis->End

Caption: Workflow for determining the effective concentration of this compound.

Logical Relationships in Experimental Design

This diagram illustrates the logical connections between the experimental components in assessing the anti-cancer effects of this compound.

Logical_Relationships Tanomastat This compound MMP_Inhibition MMP Inhibition (MMP-2, -3, -9) Tanomastat->MMP_Inhibition ECM_Degradation Reduced ECM Degradation MMP_Inhibition->ECM_Degradation Invasion_Migration Decreased Cell Invasion & Migration ECM_Degradation->Invasion_Migration Angiogenesis Inhibition of Angiogenesis ECM_Degradation->Angiogenesis Tumor_Growth Reduced Tumor Growth & Metastasis Invasion_Migration->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Logical flow of this compound's anti-cancer effects.

References

Assessing the Anti-Invasive Activity of (Rac)-Tanomastat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] The breakdown of the ECM is a critical step in physiological processes like tissue remodeling, as well as in pathological conditions such as tumor invasion and metastasis.[2] MMPs, particularly gelatinases (MMP-2 and MMP-9) and collagenases, are often overexpressed in malignant tumors, facilitating cancer cell invasion, migration, and angiogenesis.[3][4] Tanomastat, a non-peptidic biphenyl (B1667301) compound, exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of MMPs.[1] This application note provides detailed protocols for assessing the anti-invasive properties of this compound, focusing on its ability to inhibit MMP activity and suppress cancer cell invasion in vitro.

Mechanism of Action: Inhibition of Matrix Metalloproteinases

Tanomastat is a competitive inhibitor of several MMPs, with varying potencies. The inhibitory activity of Tanomastat is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

Data Presentation

The inhibitory potential of this compound against key MMPs and its effect on cellular invasion are summarized in the tables below. This quantitative data provides a clear comparison of its activity across different targets and cellular processes.

Table 1: Inhibitory Activity of Tanomastat against various Matrix Metalloproteinases

Matrix Metalloproteinase (MMP)Inhibition Constant (Kᵢ) (nM)
MMP-2 (Gelatinase A)11
MMP-3 (Stromelysin 1)143
MMP-9 (Gelatinase B)301
MMP-13 (Collagenase 3)1470

This data highlights the potent and selective inhibitory profile of Tanomastat.

Table 2: Anti-Invasive Activity of this compound

Cell TypeAssayEndpointIC₅₀ (nM)
Endothelial CellsMatrix InvasionInhibition of cell invasion840

This table demonstrates the functional consequence of MMP inhibition by Tanomastat, leading to a reduction in cellular invasion.

Mandatory Visualization

The signaling pathway diagram below illustrates the mechanism by which MMPs contribute to cancer cell invasion and how inhibitors like this compound intervene.

cluster_0 Extracellular Stimuli cluster_1 Intracellular Signaling cluster_2 Gene Expression cluster_3 Protein Synthesis & Activation cluster_4 Cellular Effects Growth Factors Growth Factors Cytokines Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Cytokines->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway AP-1 AP-1 MAPK Pathway->AP-1 NF-kB NF-kB PI3K/Akt Pathway->NF-kB MMP Gene Transcription MMP Gene Transcription NF-kB->MMP Gene Transcription AP-1->MMP Gene Transcription Pro-MMPs Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cell Invasion & Migration Cell Invasion & Migration ECM Degradation->Cell Invasion & Migration Tanomastat Tanomastat Tanomastat->Active MMPs Inhibition

Caption: Signaling pathway of MMP-mediated cell invasion and its inhibition by Tanomastat.

The following diagram illustrates a typical workflow for assessing the anti-invasive activity of a compound like this compound.

Compound Treatment Compound Treatment Invasion Assay Invasion Assay Compound Treatment->Invasion Assay Zymography Zymography Compound Treatment->Zymography Data Analysis Data Analysis Invasion Assay->Data Analysis Zymography->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for assessing anti-invasive activity.

Experimental Protocols

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process.

Materials:

  • 24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes

  • Matrigel® Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)

  • This compound stock solution

  • Calcein AM or Crystal Violet staining solution

  • Cotton swabs

  • Fluorescence plate reader or microscope

Protocol:

  • Coating the Inserts:

    • Thaw Matrigel® on ice overnight.

    • Dilute Matrigel® with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).

    • Add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.

    • Incubate at 37°C for 4-6 hours to allow the gel to solidify.

  • Cell Preparation:

    • Culture cancer cells (e.g., HT-1080 or MDA-MB-231) to 70-80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • In the upper chamber, add 100 µL of the cell suspension.

    • Add various concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours (the incubation time should be optimized for the specific cell line).

  • Quantification of Invasion:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • For fluorescence-based quantification:

      • Add Calcein AM staining solution to the lower chamber and incubate for 30-60 minutes.

      • Read the fluorescence on a plate reader.

    • For colorimetric quantification:

      • Fix the invading cells on the lower surface of the membrane with methanol.

      • Stain the cells with Crystal Violet solution.

      • Elute the stain with a solubilization buffer and measure the absorbance.

      • Alternatively, count the stained cells in multiple fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of invasion relative to the vehicle control.

    • Determine the IC₅₀ value of this compound for invasion inhibition.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.[4][5]

Materials:

  • 10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin

  • Cell culture medium (serum-free)

  • This compound stock solution

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

  • Sample Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Wash the cells with serum-free medium and then incubate them in serum-free medium with various concentrations of this compound or vehicle control for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in developing buffer at 37°C for 16-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by the MMPs.

  • Data Analysis:

    • The zones of gelatinolysis will appear as clear bands on a blue background.

    • Quantify the band intensity using densitometry software. The intensity of the bands is proportional to the amount of active MMPs.

    • Compare the band intensities of the Tanomastat-treated samples to the vehicle control to determine the inhibitory effect on MMP activity.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the anti-invasive properties of this compound. The in vitro invasion assay directly measures the compound's ability to inhibit cell migration through a basement membrane, a key step in metastasis. Gelatin zymography complements this by providing a semi-quantitative assessment of the inhibition of specific MMPs responsible for ECM degradation. Together, these methods offer valuable insights into the mechanism of action of this compound and its potential as an anti-cancer therapeutic. The provided data and visualizations serve as a reference for expected outcomes and a guide for experimental design.

References

Unveiling Cellular Dialogues: Using (Rac)-Tanomastat to Interrogate Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tanomastat, also known as BAY 12-9566, is a potent, broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their enzymatic activity is not only pivotal for tissue remodeling but is also implicated in pathological processes such as cancer cell invasion, metastasis, and angiogenesis. By inhibiting key MMPs, this compound serves as a powerful tool to dissect the intricate signaling cascades that govern these cellular behaviors. These application notes provide a comprehensive guide for utilizing this compound to study cell signaling pathways, complete with detailed protocols and data presentation formats.

Mechanism of Action

This compound functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their proteolytic activity. It exhibits a broad inhibitory profile against several MMPs, with varying potencies.

Table 1: Inhibitory Profile of this compound

MMP TargetKi (nM)
MMP-2 (Gelatinase A)11
MMP-3 (Stromelysin 1)143
MMP-9 (Gelatinase B)301
MMP-13 (Collagenase 3)1470

Note: Ki values represent the dissociation constant for the inhibitor-enzyme complex, with lower values indicating higher potency.

The inhibition of these MMPs by this compound disrupts the degradation of ECM components, which in turn modulates the activity of various cell surface receptors and signaling molecules that are either embedded in the ECM or activated upon its remodeling. This makes this compound an excellent pharmacological tool to investigate the roles of MMPs in critical signaling pathways.

Key Signaling Pathways Modulated by MMPs

MMPs are upstream regulators of several key signaling pathways that control cell proliferation, survival, migration, and invasion. By inhibiting MMPs, this compound can be used to study the contribution of these proteases to the activation of the following pathways:

  • Focal Adhesion Kinase (FAK) Signaling: MMP-mediated degradation of the ECM can expose cryptic binding sites on matrix proteins, leading to integrin clustering and the activation of FAK. Activated FAK is a critical mediator of cell migration and survival signals.

  • PI3K/Akt Signaling: MMP activity can lead to the release and activation of growth factors sequestered in the ECM, which in turn can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.

  • MAPK/ERK Signaling: Similar to the PI3K/Akt pathway, the MAPK/ERK cascade can be activated by growth factors released through MMP-mediated ECM remodeling, leading to the regulation of gene expression involved in cell proliferation and differentiation.

Below are diagrams illustrating the central role of MMPs in these signaling cascades and how this compound can be used to dissect these pathways.

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM_Components ECM Components (e.g., Collagen, Fibronectin) Integrins Integrins ECM_Components->Integrins Activates Growth_Factors Sequestered Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates FAK FAK Integrins->FAK Activates PI3K PI3K RTK->PI3K Activates MEK MEK RTK->MEK Activates FAK->PI3K Activates Cell_Response Cellular Responses (Migration, Invasion, Proliferation, Survival) FAK->Cell_Response Akt Akt PI3K->Akt Activates Akt->Cell_Response ERK ERK MEK->ERK Activates ERK->Cell_Response MMPs MMPs (MMP-2, MMP-9) MMPs->ECM_Components Degrades MMPs->Growth_Factors Releases Tanomastat This compound Tanomastat->MMPs Inhibits

Caption: Role of MMPs in activating key signaling pathways.

Experimental Protocols

To effectively study the impact of this compound on cell signaling, a combination of in vitro assays is recommended. Here, we provide detailed protocols for key experiments.

Cell Viability Assay

Purpose: To determine the cytotoxic effects of this compound and to establish a non-toxic working concentration for subsequent signaling studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Tanomastat treatment.

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Table 2: Effect of this compound on Cell Viability

Cell LineTreatment Duration (h)IC50 (µM)
RD (Rhabdomyosarcoma)Not Specified18.12
[Example Cell Line 2][e.g., 48][Insert Value]
[Example Cell Line 3][e.g., 72][Insert Value]

Note: The IC50 value for RD cells is from a study on enterovirus replication and may not be directly comparable to cancer cell lines. Researchers should determine the IC50 for their specific cell line of interest.

Gelatin Zymography

Purpose: To assess the inhibitory effect of this compound on the enzymatic activity of MMP-2 and MMP-9 secreted by cells.

Principle: Gelatin zymography is an electrophoretic technique where proteins are separated on a polyacrylamide gel containing gelatin. After renaturation, active MMPs digest the gelatin, leaving clear bands upon staining.

Materials:

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Culture cells to 70-80% confluency and then switch to serum-free medium.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned medium.

  • Mix equal amounts of protein with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice in renaturing buffer for 30 minutes each to remove SDS and allow protein renaturation.

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible against a blue background.

  • Quantify the band intensity using densitometry software.

G cluster_workflow Zymography Experimental Workflow A 1. Cell Culture & Treatment with This compound B 2. Collect Conditioned Medium A->B C 3. SDS-PAGE on Gelatin Gel B->C D 4. Renaturation C->D E 5. Development D->E F 6. Staining & Destaining E->F G 7. Analysis of Gelatinolytic Activity F->G

Caption: Workflow for Gelatin Zymography.

Western Blot Analysis of Phosphorylated Signaling Proteins

Purpose: To quantify the effect of this compound on the activation of key signaling proteins (FAK, Akt, ERK) by measuring their phosphorylation status.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of the activated, phosphorylated forms of signaling proteins.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with a non-toxic concentration of this compound for 1-2 hours.

  • Stimulate the cells with a relevant growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce signaling.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Table 3: Effect of this compound on Protein Phosphorylation

Target ProteinCell LineStimulantTanomastat Conc. (µM)% Inhibition of Phosphorylation
p-FAK (Tyr397)[Example][e.g., Fibronectin][Insert Value][Insert Value]
p-Akt (Ser473)[Example][e.g., EGF][Insert Value][Insert Value]
p-ERK1/2 (Thr202/Tyr204)[Example][e.g., FGF][Insert Value][Insert Value]

Note: Researchers should perform these experiments to generate data for their specific experimental system.

G MMPs MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation Tanomastat This compound Tanomastat->MMPs Inhibits Growth_Factor_Release Growth Factor Release ECM_Degradation->Growth_Factor_Release Integrin_Activation Integrin Activation ECM_Degradation->Integrin_Activation PI3K_Akt_Activation PI3K/Akt Activation (p-Akt) Growth_Factor_Release->PI3K_Akt_Activation MAPK_ERK_Activation MAPK/ERK Activation (p-ERK) Growth_Factor_Release->MAPK_ERK_Activation FAK_Activation FAK Activation (p-FAK) Integrin_Activation->FAK_Activation FAK_Activation->PI3K_Akt_Activation FAK_Activation->MAPK_ERK_Activation Cellular_Effects Cellular Effects FAK_Activation->Cellular_Effects PI3K_Akt_Activation->Cellular_Effects MAPK_ERK_Activation->Cellular_Effects

Caption: Logical flow of MMP-mediated signaling inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of MMPs in cell signaling. By employing the assays outlined in these application notes, researchers can systematically investigate how MMP inhibition by this compound affects key signaling pathways, thereby gaining deeper insights into the mechanisms driving cancer progression and other pathological conditions. The provided protocols and data presentation formats offer a structured approach to generate robust and comparable results for the scientific community.

Troubleshooting & Optimization

Technical Support Center: Overcoming (Rac)-Tanomastat Solubility and Stability Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges encountered during experiments with (Rac)-Tanomastat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a racemic, non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor.[1] Like many small molecule inhibitors developed through combinatorial chemistry, it is a lipophilic compound with poor aqueous solubility.[2] This low solubility can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues with dosing accuracy, precipitation in assays, and variable results.

Q2: What are the primary signs of solubility and stability problems with this compound?

A2: Common indicators include:

  • Precipitation: Visible particles or cloudiness in your stock solution or final working solution in aqueous media. This can occur immediately upon dilution or after a period of incubation.[3][4]

  • Inconsistent Results: High variability between replicate experiments or a loss of compound activity over time.

  • Crystalline Formation: Observation of crystals in the solution upon storage, especially at lower temperatures.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[5][6][7] For in vivo studies, stock solutions in DMSO are often further diluted in vehicles containing co-solvents and surfactants.[5][6]

Q4: How should I store this compound stock solutions to ensure stability?

A4: For optimal stability, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Q5: What are the potential degradation pathways for this compound?

A5: this compound contains a hydroxamic acid moiety and a biphenyl core structure.

  • Hydrolysis: Hydroxamic acids are susceptible to acid-catalyzed hydrolysis, which would convert the active hydroxamate group to a carboxylic acid, rendering the inhibitor inactive.[7][8][9]

  • Photodegradation: Biphenyl compounds can undergo photodegradation upon exposure to UV light.[2][10][11][12] It is advisable to protect solutions from light.

Troubleshooting Guides

Issue 1: Precipitation Upon Dilution in Aqueous Media (e.g., Cell Culture Medium)
Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility LimitThis compound is poorly soluble in water. Diluting a concentrated DMSO stock into an aqueous buffer or medium can cause the compound to "crash out" of solution.Lower the final working concentration. Perform an empirical solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific medium.
Rapid Solvent ExchangeAdding the DMSO stock too quickly into the aqueous medium creates localized high concentrations, leading to immediate precipitation.Pre-warm the aqueous medium to 37°C. Add the DMSO stock drop-wise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3][4]
High Final DMSO ConcentrationWhile aiding initial dissolution, a high final DMSO concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution.[4]
Interaction with Media ComponentsComponents in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[13]If possible, test different media formulations. For example, try preparing the final solution in serum-free media first, then adding the serum.
Issue 2: Delayed Precipitation in the Incubator
Potential Cause Explanation Recommended Solution
Temperature and pH ShiftsChanges in temperature and pH during incubation can alter the solubility of the compound over time.Ensure the incubator is properly calibrated for temperature and CO₂ (which affects media pH). Use buffered media and ensure it is properly equilibrated before adding the compound.
Compound DegradationDegradation products may be less soluble than the parent compound, leading to precipitation over time.Minimize the exposure of your working solutions to light and elevated temperatures. Prepare fresh working solutions for each experiment if stability is a concern.

Data Presentation: Solubility & Stability

Table 1: General Solubility of this compound in Common Solvents

SolventSolubilityRecommended UseFinal Concentration in Media
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mL (with sonication)[7]Primary solvent for high-concentration stock solutions.Typically ≤ 0.5% (v/v) to avoid cytotoxicity.[4]
EthanolGenerally SolubleAlternative to DMSO for stock solutions.Typically ≤ 0.5% (v/v).
1:1 DMSO:PBS Buffer~0.5 mg/mLIntermediate dilutions for some applications.N/A

Note: The aqueous solubility of this compound is very low and not widely reported. It is highly recommended to determine this empirically in your experimental system.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Recommended Duration
PowderN/A-20°C3 years[7]
Stock SolutionDMSO-20°C1 month[7]
Stock SolutionDMSO-80°C6 months[7]
Working DilutionAqueous Media2-8°CPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 410.91 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.11 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[7] Visually inspect to ensure no particulates remain.

  • Aliquoting: Aliquot the 10 mM stock solution into single-use, sterile amber tubes to protect from light and prevent contamination.

  • Storage: Store the aliquots as recommended in Table 2.

Protocol 2: Empirical Determination of Maximum Soluble Concentration in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Procedure:

  • Preparation: Prepare a series of dilutions of your this compound DMSO stock in pre-warmed (37°C) complete cell culture medium in sterile, clear tubes. Example final concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.

  • Control: Include a "media + DMSO only" control with the highest final DMSO concentration used in the dilutions.

  • Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your longest experiment (e.g., 24, 48, or 72 hours).

  • Observation: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect each tube against a dark background for any signs of cloudiness or precipitate.

  • Quantitative Assessment (Optional): Transfer aliquots to a 96-well plate and measure the absorbance at 600 nm. An increase in absorbance relative to the control indicates precipitation.[4]

Protocol 3: General Method for Enhancing Aqueous Solubility using a Co-Solvent System

This protocol provides a general formulation strategy for in vivo studies, adapted from common practices for poorly soluble drugs.[6]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline or PBS

Procedure:

  • Dissolution: Dissolve the required amount of this compound in DMSO first.

  • Co-solvent Addition: Add PEG300 and mix until the solution is clear.

  • Surfactant Addition: Add Tween-80 and mix thoroughly.

  • Aqueous Phase: Slowly add the sterile saline or PBS to the organic mixture while continuously mixing.

  • Final Formulation (Example): A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] The ratios may need to be adjusted based on the required dose and observed stability of the formulation. Always test a small batch first.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sol_test Solubility & Stability Testing cluster_exp Experimental Use start Weigh this compound Powder stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) Protocol 1 start->stock sol_test Empirical Solubility Test in Aqueous Media Protocol 2 stock->sol_test Dilute working Prepare Final Working Solution stock->working Dilute to working conc. precip Precipitation? sol_test->precip precip->sol_test Yes (Lower Concentration) precip->working No (Concentration is OK) assay Perform In Vitro / In Vivo Assay working->assay

Caption: A workflow for preparing and testing this compound solutions.

mmp_signaling cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Pathways cluster_mmp MMP Regulation & Activity cluster_effects Cellular Effects growth_factors Growth Factors (e.g., TGF-β) mapk MAPK Pathway (ERK, JNK, p38) growth_factors->mapk smad Smad Pathway growth_factors->smad cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) cytokines->mapk nfkb NF-kB Pathway cytokines->nfkb mmp_exp MMP Gene Expression (e.g., MMP-2, MMP-9) mapk->mmp_exp nfkb->mmp_exp smad->mmp_exp pro_mmp Pro-MMP Secretion mmp_exp->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp Activation ecm ECM Degradation active_mmp->ecm migration Cell Migration & Invasion active_mmp->migration gf_release Growth Factor Release active_mmp->gf_release tanomastat This compound tanomastat->active_mmp Inhibition

Caption: Simplified overview of Matrix Metalloproteinase (MMP) signaling and inhibition.

References

Optimizing (Rac)-Tanomastat concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-Tanomastat in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It specifically targets MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] This inhibition is crucial in processes like tumor invasion, angiogenesis, and metastasis.[1] More recently, Tanomastat has been identified as a broad-spectrum anti-enterovirus agent, acting by impeding viral capsid dissociation and RNA replication.[2][3][4][5][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For in vitro experiments, one study reconstituted Tanomastat in 100% DMSO to an initial stock concentration of 25 mg/mL and stored it at -20°C.[2] For working solutions, the DMSO stock should be further diluted in your cell culture medium immediately before use.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For anti-viral studies in RD cells, non-cytotoxic concentrations ranging from 1 µM to 50 µM have been used effectively.[2][7] For MMP inhibition assays, the inhibitory constants (Ki) are in the nanomolar range.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound can exhibit cytotoxicity at higher concentrations. For instance, in RD cells, the 50% cytotoxic concentration (CC50) was determined to be 81.39 µM.[2][7] It is crucial to determine the cytotoxicity profile in your cell line of interest before proceeding with functional assays. A cell viability assay, such as the alamarBlue™ or MTT assay, should be performed to identify a non-toxic working concentration range (typically where cell viability remains above 80-90%).[2][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no observable effect of Tanomastat Inappropriate Concentration: The concentration of Tanomastat may be too low to elicit a response in your specific cell line or assay.Perform a dose-response experiment starting from a low nanomolar range up to the non-toxic micromolar range to determine the optimal effective concentration.
Compound Precipitation: Tanomastat, like many small molecules, can precipitate in aqueous solutions, especially at high concentrations or during freeze-thaw cycles.Prepare fresh working solutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding Tanomastat. If precipitation occurs, try lowering the final concentration or preparing the dilution in a serum-free medium first.
High Serum Content in Media: Proteins in fetal bovine serum (FBS) can bind to Tanomastat, reducing its effective concentration available to the cells.Consider reducing the serum concentration in your culture medium during the treatment period. However, ensure that the reduced serum levels do not adversely affect cell health.
Inconsistent Results Between Experiments Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution can lead to the degradation of the compound.Aliquot the high-concentration DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variability in experimental outcomes.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and confluency across all experiments. Regularly monitor cell morphology and health.
Unexpected Cytotoxicity High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced cytotoxicity.Ensure the final DMSO concentration in your working solution is kept low, typically below 0.1%, to minimize its toxic effects on the cells.
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Tanomastat.Perform a thorough cytotoxicity assessment to determine the CC50 value for your specific cell line and use concentrations well below this value for your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

In Vitro Bioactivity
ParameterCell Line/TargetValueReference
CC50 RD Cells81.39 µM[2][7]
IC50 (Anti-viral) EV-A71 in RD Cells18.12 µM[2][7]
IC50 (Matrix Invasion) Endothelial Cells840 nM[8]
Ki (MMP-2) -11 nM[8]
Ki (MMP-3) -143 nM[8]
Ki (MMP-9) -301 nM[8]
Ki (MMP-13) -1470 nM[8]
Recommended Concentration Ranges for In Vitro Assays
Assay TypeCell LineConcentration RangeReference
Cytotoxicity Assay RD Cells10 µM - 200 µM[2][7]
Anti-viral Assay RD Cells1 µM - 50 µM[2][7]
Tubule Formation Assay -15 µM - 100 µM[8]

Experimental Protocols

Cell Viability Assay (alamarBlue™)

This protocol is adapted from a study on the anti-viral effects of Tanomastat.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Addition: The following day, treat the cells with a serial dilution of this compound (e.g., 10 µM to 200 µM) and a vehicle control (0.1% DMSO). Incubate for 12 hours at 37°C with 5% CO₂.

  • Reagent Addition: After the incubation period, wash the cells with PBS. Then, add alamarBlue™ Cell Viability Reagent, diluted 1:10 in the appropriate maintenance medium, to each well.

  • Incubation and Measurement: Incubate the plate for up to 4 hours. Measure the fluorescence intensity at an excitation wavelength of 570 nm and an emission wavelength of 600 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the relative cell viability against the log of the Tanomastat concentration and fitting the data to a non-linear regression curve.

Post-Infection Anti-viral Assay

This protocol is designed to assess the inhibitory effect of Tanomastat on viral replication after infection.[2]

  • Cell Seeding: Seed cells (e.g., RD cells) in 96- or 24-well plates and grow to the desired confluency.

  • Viral Infection: Infect the cells with the virus of interest (e.g., EV-A71) at a multiplicity of infection (M.O.I) of 1 for 1 hour at 37°C with 5% CO₂.

  • Compound Treatment: After infection, wash the cells with PBS and treat them with non-cytotoxic concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control (0.1% DMSO).

  • Incubation: Incubate the treated, infected cells for a defined period (e.g., 12 hours).

  • Quantification of Viral Titer: To determine the total infectious viral titers, subject the plate to a freeze-thaw cycle (-80°C to 37°C) and quantify the virus using a viral plaque assay.

  • Protein Expression Analysis (Optional): Collect cell lysates to analyze the expression of viral proteins by Western blot.

Visualizations

Signaling Pathway Diagrams

MMP_Activation_Pathway Upstream Activation of MMP-9 Expression cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R GF Growth Factors (e.g., TGF-β, PDGF) GFR Growth Factor Receptor GF->GFR cluster_mapk cluster_mapk TNFR->cluster_mapk cluster_nfkb cluster_nfkb TNFR->cluster_nfkb IL1R->cluster_mapk IL1R->cluster_nfkb GFR->cluster_mapk MKK MKKs MEK MEKs MKK->MEK JNK_p38 JNK/p38 MEK->JNK_p38 AP1 AP-1 JNK_p38->AP1 activates IKK IKK Complex IkB IκB IKK->IkB phosphorylates (inactivates) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MMP9_gene MMP-9 Gene Promoter AP1->MMP9_gene binds to NFkB_nuc->MMP9_gene binds to MMP9_protein MMP-9 Protein MMP9_gene->MMP9_protein Transcription & Translation ECM Extracellular Matrix (e.g., Collagen) MMP9_protein->ECM Degrades Cell_Invasion Tumor Cell Invasion & Metastasis ECM->Cell_Invasion Tanomastat This compound Tanomastat->MMP9_protein Inhibits Antiviral_Mechanism Antiviral Mechanism of Tanomastat cluster_cell Inside Host Cell Virus Enterovirus Attachment 1. Attachment Virus->Attachment to Host Cell Receptor HostCell Host Cell Internalization 2. Internalization Attachment->Internalization Uncoating 3. Capsid Dissociation (Uncoating) Internalization->Uncoating RNA_Release Viral RNA Release Uncoating->RNA_Release Translation 4. Translation RNA_Release->Translation RNA_Replication 5. RNA Replication Translation->RNA_Replication Assembly 6. Assembly RNA_Replication->Assembly Release 7. Release of New Virions Assembly->Release Release->Virus New Progeny Tanomastat This compound Tanomastat->Uncoating Inhibits Tanomastat->RNA_Replication Inhibits Experimental_Workflow General Workflow for In Vitro Tanomastat Experimentation start Start prep_stock Prepare Tanomastat Stock Solution (in DMSO) start->prep_stock cytotoxicity Determine CC50 (Cell Viability Assay) prep_stock->cytotoxicity cell_culture Culture and Seed Cells of Interest cell_culture->cytotoxicity functional_assay Perform Functional Assay (e.g., Invasion, Viral Titer) cell_culture->functional_assay define_conc Define Non-Toxic Working Concentrations cytotoxicity->define_conc define_conc->functional_assay data_analysis Data Collection and Analysis functional_assay->data_analysis is_effective Is there a significant effect? data_analysis->is_effective end_success Experiment Complete is_effective->end_success Yes troubleshoot Troubleshoot Experiment (See Guide) is_effective->troubleshoot No troubleshoot->define_conc Re-optimize

References

Identifying and mitigating (Rac)-Tanomastat off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor.[1][2][3][4] Its primary mechanism of action involves the inhibition of several MMPs, which are zinc-containing endoproteinases involved in the degradation of the extracellular matrix.[2] This activity is thought to inhibit angiogenesis, tumor growth, and metastasis.[2]

Q2: What are the known off-target effects of this compound?

A2: While primarily targeting MMPs, Tanomastat has been reported to have other biological activities. For instance, it has been shown to exert multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses.[5][6] This suggests that the compound may interact with targets other than MMPs. Researchers should be aware that, like many small molecule inhibitors, off-target effects can be a source of unexpected experimental results or toxicity.[7][8]

Q3: I'm observing unexpected cytotoxicity in my cell-based assays at concentrations where the primary target (MMP) should be inhibited. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity is a common indicator of an off-target effect.[9] While Tanomastat's inhibition of MMPs is generally not cytotoxic, it may be interacting with other essential cellular proteins. To investigate this, it is recommended to:

  • Perform a dose-response curve: This will help determine the precise concentration at which cytotoxicity occurs and see if it correlates with the IC50 of the on-target activity.

  • Use a structurally distinct MMP inhibitor: If a different MMP inhibitor does not produce the same cytotoxic effect, it strengthens the evidence for an off-target liability of Tanomastat.

  • Employ a target knockout/knockdown system: If the cytotoxic phenotype persists in cells lacking the primary MMP target, it strongly suggests an off-target mechanism.[9]

Q4: How can I proactively minimize the risk of off-target effects in my experiments?

A4: A key strategy is to use the lowest effective concentration of this compound that elicits the desired on-target effect.[9] It is also advisable to include appropriate controls, such as a negative control (vehicle) and a positive control (another well-characterized MMP inhibitor). When possible, confirming phenotypes with a secondary, structurally unrelated inhibitor can help to ensure that the observed effects are due to the inhibition of the intended target.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a workflow to determine if an observed cellular phenotype is a result of this compound's on-target MMP inhibition or an off-target effect.

Issue: An unexpected phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) is observed upon treatment with this compound.

Workflow Diagram:

On_Target_vs_Off_Target_Workflow start Unexpected Phenotype Observed dose_response Step 1: Perform Dose-Response and Compare to MMP IC50 start->dose_response phenotype_correlation Does Phenotype IC50 Correlate with MMP IC50? dose_response->phenotype_correlation structurally_different_inhibitor Step 2: Test a Structurally Different MMP Inhibitor phenotype_correlation->structurally_different_inhibitor Yes off_target Conclusion: Phenotype is Likely Off-Target phenotype_correlation->off_target No phenotype_reproduced Is the Phenotype Reproduced? structurally_different_inhibitor->phenotype_reproduced target_knockdown Step 3: Use Target Knockdown/Knockout (e.g., siRNA, CRISPR) phenotype_reproduced->target_knockdown Yes phenotype_reproduced->off_target No phenotype_persists Does the Phenotype Persist in Knockdown/Knockout Cells? target_knockdown->phenotype_persists on_target Conclusion: Phenotype is Likely On-Target phenotype_persists->on_target No phenotype_persists->off_target Yes

Caption: Workflow for distinguishing on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Cellular Dose-Response Assay

  • Cell Plating: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound by performing serial dilutions in culture medium.

  • Cell Treatment: Remove the old medium and add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your observed phenotype (e.g., 24, 48, or 72 hours).

  • Phenotypic Measurement: Quantify the phenotype of interest (e.g., for cytotoxicity, use a CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Plot the measured response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Guide 2: Identifying Potential Off-Targets

This guide outlines a strategy to identify the specific off-target protein(s) responsible for an observed effect.

Issue: You have confirmed an off-target effect and wish to identify the responsible protein(s).

Workflow Diagram:

Off_Target_ID_Workflow start Off-Target Effect Confirmed profiling Step 1: Broad Kinase/ Protease Profiling Panel start->profiling hits_found Are Hits Identified? profiling->hits_found validate_hits Step 2: Validate Hits with Orthogonal Assays (e.g., CETSA) hits_found->validate_hits Yes chemical_proteomics Step 3: Chemical Proteomics (e.g., Affinity Chromatography) hits_found->chemical_proteomics No target_engagement Is Target Engagement Confirmed in Cells? validate_hits->target_engagement target_engagement->chemical_proteomics No identified_protein Identified Off-Target Protein(s) target_engagement->identified_protein Yes chemical_proteomics->identified_protein no_hits Consider Alternative Approaches (e.g., Phenotypic Screening Databases)

Caption: Workflow for identifying unknown off-target proteins.

Experimental Protocols

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context.[9]

  • Cell Treatment: Treat intact cells with this compound at a concentration known to produce the off-target effect. Include a vehicle control.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatant and analyze the amount of the soluble candidate off-target protein by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of Tanomastat against several matrix metalloproteinases. This data can be used to correlate the concentrations at which on-target effects are expected.

TargetKi (nM)
MMP-211[1][3]
MMP-3143[1][3]
MMP-9301[1][3]
MMP-131470[1][3]
Illustrative Signaling Pathway: Potential Off-Target Interaction

The following diagram illustrates a hypothetical off-target interaction of this compound with a signaling pathway unrelated to its primary MMP targets. For instance, some small molecule inhibitors have been found to affect kinases in growth factor signaling pathways.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Tanomastat This compound Tanomastat->Kinase1 Inhibits (Off-Target) GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical off-target inhibition of a kinase cascade by this compound.

References

Technical Support Center: (Rac)-Tanomastat In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (Rac)-Tanomastat in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a broad-spectrum, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It chelates the zinc ion within the catalytic site of MMPs, thereby inhibiting their enzymatic activity. This action helps to prevent the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

Q2: What are the common challenges encountered when working with this compound in vivo?

A2: Common challenges include suboptimal anti-tumor efficacy, poor oral bioavailability, and the potential for musculoskeletal side effects, which are a known class effect of MMP inhibitors.

Q3: How can I improve the oral bioavailability of this compound?

A3: Strategies to enhance oral bioavailability focus on improving the solubility and absorption of the compound. These can include nanoformulation approaches, such as loading Tanomastat into nanoparticles, or co-administration with absorption enhancers. The choice of vehicle for oral gavage is also critical; ensure the compound is fully solubilized and stable in the chosen vehicle.

Q4: Are there known resistance mechanisms to Tanomastat?

A4: While specific resistance mechanisms to Tanomastat are not well-documented, general resistance to MMP inhibitors can arise from several factors. These include the upregulation of alternative proteases by cancer cells, alterations in the tumor microenvironment that reduce drug accessibility, and the activation of compensatory signaling pathways that promote cell invasion and survival.

Troubleshooting Guides

Issue 1: Suboptimal Anti-Tumor Efficacy in Xenograft Models

Potential Causes:

  • Insufficient Drug Exposure: Poor oral bioavailability may lead to suboptimal plasma and tumor concentrations of Tanomastat.

  • Inappropriate Dosing Schedule: The dosing frequency and duration may not be optimal for the specific tumor model.

  • Tumor Model Insensitivity: The selected cancer cell line may not be highly dependent on the MMPs that Tanomastat potently inhibits.

  • Advanced Tumor Stage: Treatment initiated at a late stage of tumor development may be less effective.

Troubleshooting Recommendations:

  • Optimize Formulation: Consider formulating Tanomastat in a vehicle that enhances its solubility and stability. For preclinical studies, a suspension in a vehicle like 0.5% carboxymethylcellulose can be a starting point.

  • Adjust Dosing Regimen: Based on preclinical data for other MMP inhibitors, a daily oral administration schedule is often used. A dose of 100 mg/kg daily has been reported in a murine model. Dose-escalation studies may be necessary to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model.

  • Characterize Your Xenograft Model: Before initiating in vivo studies, perform in vitro assays (e.g., zymography, invasion assays) to confirm that your cell line of interest expresses and is functionally dependent on MMPs inhibited by Tanomastat.

  • Early Treatment Initiation: Initiate treatment when tumors are smaller and well-established but before they become highly aggressive and metastatic.

Issue 2: Musculoskeletal Side Effects (e.g., Arthralgia, Joint Stiffness)

Potential Causes:

  • On-Target Inhibition of MMPs in Joints: MMPs play a role in normal joint tissue remodeling. Inhibition of these MMPs can disrupt this process and lead to inflammation and pain. This is a known class effect of broad-spectrum MMP inhibitors.[1][2][3]

  • Dose-Dependent Toxicity: The severity of musculoskeletal side effects is often dose-dependent.

Troubleshooting and Management Strategies:

  • Dose Reduction: If significant toxicity is observed, consider reducing the dose of Tanomastat while monitoring for anti-tumor efficacy.

  • Intermittent Dosing: Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to potentially reduce the cumulative toxicity.

  • Supportive Care: In preclinical models, monitor for signs of distress or reduced mobility. Ensure easy access to food and water. For clinical applications, management may involve analgesics.[2]

  • Selective MMP Inhibitors: If musculoskeletal toxicity limits the therapeutic window of Tanomastat, consider exploring more selective MMP inhibitors that spare the MMPs crucial for joint health, if available for your research purposes.[3]

Data Presentation

Table 1: In Vivo Efficacy of Tanomastat in a Murine Cancer Model

Animal ModelTumor TypeTreatment RegimenKey FindingsReference
MouseMammary Carcinoma100 mg/kg, p.o., daily for 7 weeks58% inhibition of local tumor regrowth; 57% reduction in the number of lung metastases; 88% reduction in the volume of lung metastases.Not explicitly stated in provided snippets

Experimental Protocols

Protocol 1: General Protocol for this compound Efficacy Study in a Subcutaneous Xenograft Mouse Model

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., MDA-MB-435) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 5 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

3. This compound Formulation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water).
  • Administer Tanomastat orally (p.o.) via gavage at the desired dose (e.g., 100 mg/kg) on a daily schedule.
  • The control group should receive the vehicle only.

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • Observe the animals for any signs of toxicity, including changes in behavior, posture, or the development of musculoskeletal issues.
  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
  • If studying metastasis, collect relevant organs (e.g., lungs) for analysis.

Signaling Pathways and Experimental Workflows

logical_relationship

signaling_pathway

Strategies to Enhance Efficacy

Combination Therapies
  • With Chemotherapy: Combining Tanomastat with standard cytotoxic agents like paclitaxel (B517696) could offer synergistic effects. Tanomastat may inhibit MMP-mediated mechanisms that contribute to chemoresistance, thereby sensitizing tumor cells to the effects of chemotherapy. A preclinical study combining the MMP inhibitor prinomastat (B1684670) with carboplatin (B1684641) showed prolonged survival in a lung cancer model.[1]

  • With Immunotherapy: The tumor microenvironment plays a crucial role in immune evasion. By remodeling the extracellular matrix, Tanomastat may improve the infiltration and function of anti-tumor immune cells, such as cytotoxic T lymphocytes. This could potentially enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

Nanoformulations

Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can offer several advantages to improve its in vivo efficacy:

  • Improved Solubility and Stability: Nanoformulations can protect Tanomastat from degradation and improve its solubility in aqueous environments.

  • Enhanced Oral Bioavailability: By protecting the drug from enzymatic degradation in the gastrointestinal tract and enhancing its absorption, nanoformulations can increase the amount of drug that reaches the systemic circulation after oral administration.

  • Passive Tumor Targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles tend to accumulate in tumor tissues more than in healthy tissues, leading to a higher local concentration of Tanomastat.

  • Controlled Release: Nanoparticles can be engineered for sustained or triggered release of Tanomastat at the tumor site, maintaining therapeutic concentrations over a longer period and reducing systemic toxicity.

References

Addressing batch-to-batch variability of (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (Rac)-Tanomastat. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues, their causes, and solutions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its racemic nature important?

This compound is the racemic mixture of Tanomastat, a non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] A racemic mixture contains equal amounts of two enantiomers, which are mirror-image stereoisomers of a molecule. It is crucial to consider the racemic nature of this compound because enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties in a chiral environment like the human body.[2][3] Variations in the enantiomeric ratio between batches can lead to significant differences in biological activity and experimental outcomes.

Q2: What are the target MMPs of Tanomastat and their reported inhibitory constants (Ki)?

Tanomastat is known to inhibit several MMPs with varying potency. The reported Ki values are:

  • MMP-2: 11 nM

  • MMP-3: 143 nM

  • MMP-9: 301 nM

  • MMP-13: 1470 nM[4]

These values indicate that Tanomastat is most potent against MMP-2.

Q3: We are observing inconsistent inhibitory effects in our cell-based assays. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors related to the compound and the assay itself:

  • Batch-to-Batch Variation in Enantiomeric Ratio: Since the biological activity of the individual enantiomers of Tanomastat may differ, variations in the enantiomeric composition between batches can lead to inconsistent inhibition. It is recommended to perform chiral analysis on each new batch.

  • Compound Precipitation: Tanomastat, like many MMP inhibitors, may have poor aqueous solubility.[5] Precipitation of the compound in your assay medium will lead to lower effective concentrations and variable results. Ensure the final solvent concentration (e.g., DMSO) is low and does not cause the compound to crash out of solution.[2]

  • Compound Stability: The stability of Tanomastat in your specific assay conditions (e.g., pH, temperature, presence of certain media components) could be a factor. Degradation of the active compound will reduce its inhibitory effect.

  • Assay Conditions: Factors such as cell line variability, serum concentration in the media (serum proteins can bind to the inhibitor), and the specific MMP expression profile of your cells can all influence the observed inhibitory effect.

Q4: How should this compound be stored to ensure its stability?

For long-term stability, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]

Troubleshooting Guides

Issue 1: High Variability in MMP Inhibition Assay Results

High variability in in vitro MMP inhibition assays is a common issue. The following guide will help you troubleshoot potential causes.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[2]
Inhibitor Precipitation Visually inspect for any precipitation after adding this compound to the assay buffer. If precipitation is observed, consider adjusting the solvent concentration or preparing a fresh, more dilute stock solution.[2]
Inactive Enzyme Ensure the MMP enzyme has been stored and handled correctly (typically on ice and stored at -70°C).[2] If in doubt, test the enzyme activity with a known positive control inhibitor.[2]
Substrate Degradation Protect the fluorescent substrate from light and store it at the recommended temperature (usually -20°C).[2]
Incorrect Reagent Concentrations Double-check all calculations and dilutions for the enzyme, substrate, and inhibitor.[2]
Inappropriate Assay Buffer Use the correct assay buffer as specified in your protocol or kit. MMPs are zinc- and calcium-dependent, making the buffer composition critical for their activity.[2]
Issue 2: Inconsistent Purity or Presence of Impurities Between Batches

Variations in the purity profile of this compound can significantly impact experimental outcomes.

Potential Cause Troubleshooting Steps
Synthetic Byproducts The synthesis of biphenyl compounds can be complex and may result in side products, such as homocoupling products of the starting materials.[8] It is advisable to obtain a Certificate of Analysis (CoA) for each batch and perform analytical tests to confirm purity.
Degradation Products This compound may degrade over time, especially if not stored under optimal conditions. Forced degradation studies can help identify potential degradation products.[6][9] A stability-indicating analytical method should be used to separate the parent compound from any degradants.[10]
Incorrect Enantiomeric Ratio The manufacturing process may not consistently produce a perfect 50:50 racemic mixture. This can lead to significant variations in biological activity.[3][11]

Experimental Protocols

Protocol 1: Chiral Separation of Tanomastat Enantiomers by HPLC

This protocol provides a general framework for the chiral separation of Tanomastat enantiomers. Optimization will be required based on your specific HPLC system and column.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade n-hexane, 2-propanol, and ethanol (B145695)

  • HPLC-grade diethylamine (B46881) or trifluoroacetic acid (for basic or acidic compounds, respectively)

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD, or similar polysaccharide-based column)[12]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and either 2-propanol or ethanol (e.g., 90:10 v/v).[12]

    • For basic compounds, add 0.1% diethylamine to the mobile phase.

    • For acidic compounds, add 0.1% trifluoroacetic acid to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength (e.g., 238 nm or 254 nm)

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the this compound sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation (resolution > 1.5).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines the development of a reverse-phase HPLC method to assess the stability of this compound and separate it from potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade buffer (e.g., phosphate (B84403) buffer)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Forced Degradation Study:

  • Subject this compound solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to induce degradation (aim for 10-30% degradation).[3]

  • Neutralize the acidic and basic samples before analysis.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of buffer and acetonitrile. The specific gradient will need to be optimized to separate the parent peak from all degradation peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and check for peak purity.

4. Procedure:

  • Develop a gradient elution method that separates the main this compound peak from all peaks generated during the forced degradation study.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Protocol 3: Generic Fluorometric MMP Inhibition Assay

This is a generalized protocol for a fluorescence-based MMP inhibition assay. Always refer to the specific instructions provided with your assay kit.[2][8]

1. Reagent Preparation:

  • Thaw all components on ice.

  • Warm the assay buffer to room temperature.

  • Reconstitute the MMP enzyme with assay buffer and keep on ice.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

  • Dilute the fluorogenic MMP substrate in assay buffer.

2. Assay Procedure:

  • In a 96-well black microplate, add the diluted this compound solutions.

  • Include wells for a no-inhibitor control (assay buffer with DMSO) and a positive control inhibitor.

  • Add the MMP enzyme solution to all wells except the blank.

  • Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the diluted substrate to all wells.

  • Immediately measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow General Experimental Workflow for Assessing this compound Activity cluster_0 Batch Characterization cluster_1 In Vitro Assay cluster_2 Troubleshooting batch_receipt Receive New Batch of This compound chiral_analysis Chiral HPLC Analysis (Protocol 1) batch_receipt->chiral_analysis purity_analysis RP-HPLC Purity Check (Protocol 2) batch_receipt->purity_analysis prepare_solutions Prepare Stock and Working Solutions chiral_analysis->prepare_solutions purity_analysis->prepare_solutions mmp_assay Perform MMP Inhibition Assay (Protocol 3) prepare_solutions->mmp_assay data_analysis Calculate IC50 Values mmp_assay->data_analysis compare_results Inconsistent Results? data_analysis->compare_results review_protocols Review Protocols and Troubleshooting Guides compare_results->review_protocols contact_support Contact Technical Support review_protocols->contact_support

Workflow for assessing this compound activity.

troubleshooting_logic Troubleshooting Logic for Inconsistent MMP Assay Results cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_data Data Analysis Issues start Inconsistent MMP Inhibition Results check_compound Check Compound Integrity start->check_compound check_assay Check Assay Components and Procedure start->check_assay check_data Review Data Analysis start->check_data precipitation Precipitation in Assay? check_compound->precipitation enzyme_activity Enzyme Active? check_assay->enzyme_activity calculation_error Calculation Errors? check_data->calculation_error chiral_ratio Varying Enantiomeric Ratio? precipitation->chiral_ratio No solve_solubility Optimize Solvent/ Concentration precipitation->solve_solubility Yes degradation Compound Degradation? chiral_ratio->degradation No perform_chiral Perform Chiral HPLC chiral_ratio->perform_chiral Yes perform_stability Perform Stability Analysis degradation->perform_stability Yes substrate_ok Substrate Intact? enzyme_activity->substrate_ok Yes validate_enzyme Test with Positive Control enzyme_activity->validate_enzyme No pipetting_ok Pipetting Accurate? substrate_ok->pipetting_ok Yes check_substrate_storage Check Storage Conditions substrate_ok->check_substrate_storage No calibrate_pipettes Calibrate/Use Proper Technique pipetting_ok->calibrate_pipettes No curve_fit_issue Incorrect Curve Fit? calculation_error->curve_fit_issue No review_calculations Review IC50 Calculations calculation_error->review_calculations Yes check_fitting_model Verify Curve Fitting Model curve_fit_issue->check_fitting_model Yes

Troubleshooting logic for MMP inhibition assays.

signaling_pathway Simplified MMP Signaling and Inhibition extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) cell_surface_receptors Cell Surface Receptors extracellular_stimuli->cell_surface_receptors intracellular_signaling Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) cell_surface_receptors->intracellular_signaling transcription_factors Transcription Factors (e.g., AP-1, NF-κB) intracellular_signaling->transcription_factors mmp_gene_expression MMP Gene Expression transcription_factors->mmp_gene_expression pro_mmp Pro-MMPs (Inactive) mmp_gene_expression->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp Activation ecm_degradation Extracellular Matrix (ECM) Degradation active_mmp->ecm_degradation cell_migration Cell Migration, Invasion, Angiogenesis ecm_degradation->cell_migration tanomastat This compound tanomastat->active_mmp Inhibition

Simplified MMP signaling and inhibition pathway.

References

Refining (Rac)-Tanomastat treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tanomastat. The information is designed to address specific issues that may be encountered during the refinement of treatment protocols for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the racemate of Tanomastat, an orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs).[1] It functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[2] This inhibition prevents the degradation of extracellular matrix (ECM) components, a crucial process in tumor invasion, metastasis, and angiogenesis.[3]

Q2: Which specific MMPs are inhibited by Tanomastat?

Tanomastat exhibits inhibitory activity against several MMPs, with varying potency. The reported inhibitory constants (Ki) are:

  • MMP-2: 11 nM

  • MMP-3: 143 nM

  • MMP-9: 301 nM

  • MMP-13: 1470 nM[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: How should I prepare this compound for in vitro and in vivo studies?

  • In Vitro Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[6] For working solutions, dilute the stock in serum-free media immediately before use to minimize precipitation. The final DMSO concentration in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

  • In Vivo Oral Formulation: A general formula for oral administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The solvents should be added sequentially, ensuring the compound is fully dissolved at each step. Sonication or gentle heating can aid dissolution.[7] For voluntary oral administration, the drug can be incorporated into a palatable jelly.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in long-term in vitro experiments Compound Instability: this compound, like many small molecule inhibitors, may degrade in aqueous cell culture media over time at 37°C.Frequent Media Changes: Replace the media containing fresh this compound every 24-48 hours to maintain a consistent effective concentration. Confirm Stability: If possible, analyze the concentration of Tanomastat in your culture supernatant over time using a suitable analytical method like HPLC.
Precipitation of Compound: The compound may have limited solubility in aqueous media, leading to precipitation and a lower effective concentration.Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding the compound. Optimize Dilution: Prepare working solutions by diluting the DMSO stock in serum-free media immediately before adding to the culture. Ensure the final DMSO concentration is minimal.
Reduced or no effect of Tanomastat in vivo Inadequate Dosing or Bioavailability: The administered dose may be insufficient to achieve a therapeutic concentration at the target site.Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model. Formulation Optimization: Ensure the oral formulation is optimized for maximum bioavailability. Consider alternative administration routes if oral delivery proves ineffective.
Cell Line Variation: The tumor model may express low levels of the MMPs targeted by Tanomastat.Characterize Your Model: Before starting a long-term study, confirm the expression and activity of MMP-2, -3, and -9 in your tumor model using techniques like gelatin zymography or Western blotting.
Observed Toxicity in Animal Models Off-Target Effects: Although designed to be specific, high concentrations of MMP inhibitors can have off-target effects. Musculoskeletal Syndrome (MSS): A known side effect of some broad-spectrum MMP inhibitors, characterized by joint pain and inflammation.[9]Monitor for Adverse Effects: Regularly monitor animals for signs of toxicity, including weight loss, behavioral changes, and signs of MSS such as a high-stepping gait or reluctance to move.[9] Dose Adjustment: If toxicity is observed, consider reducing the dose or the frequency of administration. Histopathological Analysis: At the end of the study, perform a thorough histological analysis of major organs and joint tissues to identify any pathological changes.[9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Tanomastat

MMP TargetKi (nM)
MMP-211[1]
MMP-3143[1]
MMP-9301[1]
MMP-131470[1]

Table 2: In Vivo Efficacy of this compound in an MDA-MB-435 Human Breast Cancer Orthotopic Mouse Model

Treatment GroupDosage and AdministrationDurationEffect on Tumor RegrowthEffect on Lung Metastases (Number)Effect on Lung Metastases (Volume)
This compound100 mg/kg, p.o. daily7 weeks58% inhibition[1]57% inhibition[1]88% inhibition[1]
ControlVehicle, p.o. daily7 weeks---

Experimental Protocols

Protocol 1: Long-Term In Vivo Efficacy Study

This protocol is a generalized guide for a long-term study and should be adapted based on the specific animal model and research question.

  • Animal Model: Utilize an appropriate tumor model with confirmed expression of Tanomastat-sensitive MMPs. For example, an orthotopic breast cancer model using MDA-MB-231 cells in immunodeficient mice.

  • Compound Formulation: Prepare this compound for oral gavage as described in the FAQs.

  • Study Groups:

    • Vehicle control group

    • This compound treatment group (e.g., 50-100 mg/kg, administered daily)

  • Treatment Protocol:

    • Allow tumors to establish to a palpable size before initiating treatment.

    • Administer the treatment or vehicle daily via oral gavage.

    • Monitor tumor growth twice weekly using calipers.

    • Monitor animal weight and overall health three times a week.

  • Duration: Continue the study for an extended period (e.g., >8 weeks) to assess long-term efficacy and potential for acquired resistance.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the animals and excise the primary tumors.

    • Collect lungs and other relevant organs for metastasis quantification.[10]

    • Perform histological analysis of tumors and organs.

    • Assess MMP activity in tumor lysates using gelatin zymography.

Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is adapted from standard procedures for detecting gelatinase activity in tissue or cell lysates.[11][12][13]

  • Sample Preparation:

    • Homogenize tumor tissue or lyse cells in a non-reducing lysis buffer.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein from each sample mixed with a non-reducing sample buffer. Do not heat the samples.

    • Run the gel at 4°C.

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100-based washing buffer to remove SDS and allow enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-48 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.

    • Quantify the bands using densitometry.

Protocol 3: In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay provides an in vivo method to assess the anti-angiogenic effects of Tanomastat.

  • Preparation:

    • Thaw Matrigel on ice.

    • Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and with either vehicle or this compound.

  • Injection:

    • Inject the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.

  • Analysis:

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Mandatory Visualizations

Signaling_Pathway Simplified Signaling Pathway of MMP Inhibition by Tanomastat cluster_0 Tumor Microenvironment cluster_1 MMP Activation & ECM Degradation cluster_2 Cellular Processes Tumor Cells Tumor Cells Pro-MMPs Pro-MMPs Tumor Cells->Pro-MMPs secrete Stromal Cells Stromal Cells Stromal Cells->Pro-MMPs secrete Growth Factors Growth Factors Growth Factors->Tumor Cells stimulate Active MMPs (MMP-2, MMP-9) Active MMPs (MMP-2, MMP-9) Pro-MMPs->Active MMPs (MMP-2, MMP-9) activation ECM Extracellular Matrix (Collagen, etc.) Active MMPs (MMP-2, MMP-9)->ECM degrades Degraded ECM Degraded ECM Angiogenesis Angiogenesis Degraded ECM->Angiogenesis promotes Invasion Invasion Degraded ECM->Invasion enables Metastasis Metastasis Invasion->Metastasis Tanomastat Tanomastat Tanomastat->Active MMPs (MMP-2, MMP-9) inhibits Experimental_Workflow Long-Term In Vivo Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Animal Model implant Implant Tumor Cells start->implant randomize Randomize into Groups implant->randomize treat Daily Oral Administration (Tanomastat or Vehicle) randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor monitor->treat long-term (>8 weeks) euthanize Euthanize Animals monitor->euthanize excise Excise Tumors & Organs euthanize->excise quantify Quantify Metastasis excise->quantify analyze Histology & Zymography excise->analyze Troubleshooting_Logic Troubleshooting Inconsistent In Vitro Results start Inconsistent Results check_precipitation Visually Inspect Media for Precipitation start->check_precipitation precipitation_yes Precipitation Observed check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No solution1 Optimize Dilution (Dilute in serum-free media immediately before use) precipitation_yes->solution1 check_stability Suspect Compound Instability precipitation_no->check_stability solution2 Increase Media Change Frequency (e.g., every 24h) check_stability->solution2 solution3 Confirm Concentration with HPLC (if possible) check_stability->solution3

References

Preventing degradation of (Rac)-Tanomastat in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known by its development code BAY 12-9566) is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs). It belongs to the class of carboxylate-based MMP inhibitors. Its primary mechanism of action is the inhibition of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, which are zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components like collagen.[1][2] By inhibiting these enzymes, this compound can prevent the breakdown of the ECM, a process that is crucial in pathological conditions such as tumor invasion and metastasis.

Q2: What is the proper way to store this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Powder -20°CUp to 2 yearsKeep the vial tightly sealed.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution 4°CUp to 2 weeksFor short-term use.

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Q3: How should I prepare stock and working solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For working solutions, the DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is advisable to add the stock solution to the aqueous medium drop-wise while gently mixing. The final concentration of DMSO in the experimental setup should be kept as low as possible (typically below 0.5%) to minimize solvent-induced effects on cells.

Q4: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation of this compound in aqueous solutions like cell culture media can be due to several factors:

  • Exceeding Solubility Limit: The concentration of the compound may be too high for the aqueous medium.

  • "Solvent Shock": Rapidly adding a concentrated DMSO stock to the medium can cause the compound to crash out of solution.

  • Media Components: High concentrations of salts, particularly calcium, in the media can interact with the compound and reduce its solubility.[4]

  • pH and Temperature: Suboptimal pH or lower temperatures can decrease the solubility of the compound.

To troubleshoot this, please refer to the detailed guide in the "Troubleshooting" section below.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after the addition of this compound.

  • Inconsistent or lower-than-expected activity in biological assays.

Possible Causes and Solutions:

CauseSolution
Concentration Exceeding Solubility Limit Determine the optimal, non-precipitating working concentration through titration experiments.
"Solvent Shock" Use a water-miscible organic solvent like DMSO for stock solutions. Add the stock solution to the media drop-wise with gentle mixing.
Interaction with Media Components Be mindful of media with high salt concentrations. For custom media, consider adding calcium salts last.
Suboptimal pH Ensure the cell culture medium is properly buffered and the incubator's CO₂ level is correct to maintain a stable physiological pH.
Decreased Solubility at Lower Temperatures Pre-warm the media to 37°C before adding this compound. Avoid repeated freeze-thaw cycles of stock solutions.
Issue 2: Inconsistent or Loss of Inhibitory Activity

Symptoms:

  • Variable results between experiments.

  • Decreased potency of the inhibitor over the course of an experiment.

Possible Causes and Solutions:

CauseSolution
Degradation of this compound Prepare fresh working solutions for each experiment from a frozen DMSO stock. For long-term experiments, consider replenishing the compound by performing media changes.
Improper Storage Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line.

Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay using a Fluorogenic Substrate

This protocol describes a general method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic peptide substrate.

Materials:

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • 100% DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation:

    • Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup (in a 96-well black microplate):

    • Blank wells: 70 µL Assay Buffer + 10 µL DMSO

    • Control wells (no inhibitor): 50 µL Assay Buffer + 10 µL DMSO + 20 µL diluted active MMP enzyme

    • Inhibitor wells: 50 µL Assay Buffer + 10 µL diluted this compound solution + 20 µL diluted active MMP enzyme

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 20 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other wells.

    • Plot the rate of fluorescence increase against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathway of Extracellular Matrix Degradation and Inhibition by this compound

ECM_Degradation_Pathway Extracellular Matrix Degradation Pathway and Tanomastat Inhibition TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds SMAD SMAD Pathway TGFbR->SMAD activates GeneExpression Gene Expression SMAD->GeneExpression regulates ProMMPs Pro-MMPs (Inactive) ActiveMMPs Active MMPs (e.g., MMP-2, -9, -13) ProMMPs->ActiveMMPs activation ECM Extracellular Matrix (e.g., Collagen) ActiveMMPs->ECM degrades DegradedECM Degraded ECM ECM->DegradedECM Tanomastat This compound Tanomastat->ActiveMMPs inhibits Cell Cell Cell->ProMMPs secretes GeneExpression->ProMMPs synthesis

Caption: TGF-β signaling induces the expression of MMPs, which degrade the ECM. Tanomastat inhibits active MMPs.

Experimental Workflow for In Vitro MMP Inhibition Assay

MMP_Inhibition_Assay_Workflow Workflow for In Vitro MMP Inhibition Assay start Start prep_inhibitor Prepare this compound Dilution Series start->prep_inhibitor prep_enzyme Prepare Active MMP Enzyme Solution start->prep_enzyme setup_plate Set up 96-well Plate (Blank, Control, Inhibitor) prep_inhibitor->setup_plate prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C (15-30 min) setup_plate->pre_incubate add_substrate Add Fluorogenic MMP Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the inhibitory activity of this compound on MMPs.

Logical Relationship for Troubleshooting Precipitationdot

// Nodes problem [label="Precipitation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Concentration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Perform Titration\nExperiment", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 [label="Solvent Shock?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Add Stock Drop-wise\nwith Mixing", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 [label="Media Components?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Check Media\nComposition", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause4 [label="pH/Temperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution4 [label="Ensure Proper\nBuffering and Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> cause1; cause1 -> solution1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> solution2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> solution3 [label="Yes"]; cause3 -> cause4 [label="No"]; cause4 -> solution4 [label="Yes"]; }

References

Dealing with cytotoxicity of (Rac)-Tanomastat at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Tanomastat. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage issues related to cytotoxicity, particularly at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] It works by chelating the zinc ion essential for the catalytic activity of these enzymes.[1][3] MMPs are involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion, metastasis, and angiogenesis.[2][3]

Q2: I'm observing significant cell death at concentrations where I expect to see MMP inhibition. Is this expected?

While this compound is designed to inhibit MMPs, high concentrations can lead to cytotoxicity.[4] This can be due to several factors, including off-target effects, where the compound inhibits other essential cellular proteins, or issues with the experimental setup itself.[4][5][6] It is crucial to determine the therapeutic window for your specific cell line, where you observe MMP inhibition without significant cell death.

Q3: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like Tanomastat?

Common causes of cytotoxicity in cell culture experiments with small molecule inhibitors include:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to non-specific effects.[4][7]

  • Off-Target Effects: The inhibitor may bind to proteins other than MMPs, disrupting critical cellular pathways.[4][5][6] Broad-spectrum MMP inhibitors have been known to inhibit other metalloenzymes, such as ADAMs (a disintegrin and metalloproteinase).[1]

  • Solvent Toxicity: The solvent used to dissolve Tanomastat, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[4][8]

  • Compound Precipitation: Poor solubility of the compound in the culture medium can lead to the formation of precipitates, which can be cytotoxic or interfere with assay readings.[9][10]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can lead to cumulative toxicity.[4]

Q4: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?

This can be challenging. One approach is to perform a rescue experiment. If the cytotoxicity is due to the inhibition of a specific MMP, replenishing the downstream product of that MMP's activity might rescue the cells. Another method is to use a cell line where the target MMP has been knocked out. If the compound is still toxic to these cells, the effect is likely off-target.[5][6] Additionally, using an orthogonal assay to confirm viability (e.g., measuring membrane integrity with an LDH assay alongside a metabolic assay like MTT) can provide a more complete picture.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high cytotoxicity with this compound.

Problem Possible Cause Recommended Solution
High levels of cell death across all tested concentrations. Inhibitor concentration is too high. Perform a dose-response curve starting from a very low concentration (e.g., 0.01 µM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 for cytotoxicity.[4][8]
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control with the highest concentration of DMSO used.[4][8][11]
Compound precipitation. Visually inspect the wells for precipitates. Prepare fresh dilutions for each experiment. Assess the solubility of Tanomastat in your specific culture medium. Consider using a formulation with better solubility if available.[9][10]
Poor cell health. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Stressed or overly confluent cells can be more sensitive to drug treatment.[8][12]
Inconsistent cytotoxicity results between experiments. Inconsistent cell seeding density or passage number. Use cells within a consistent passage number range. Optimize and standardize the cell seeding density for your assays.[8]
Variability in compound preparation. Prepare a large stock solution of Tanomastat in a suitable solvent (e.g., DMSO), aliquot it, and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[4][9]
Assay interference. Some compounds can interfere with assay reagents (e.g., reducing agents with MTT). Run a "no-cell" control with the compound and assay reagents to check for direct chemical interference. Use an orthogonal viability assay to confirm results.[8]
Cytotoxicity observed only at very high concentrations. Off-target effects. This is a common mechanism for high-concentration toxicity.[5][6] If possible, use a more selective inhibitor for your target MMP to see if the cytotoxicity is reduced. Consider if the high concentration is physiologically relevant for your research question.
Exceeding the compound's solubility limit. High concentrations may lead to the formation of cytotoxic aggregates or precipitates.[9][10] Correlate the onset of cytotoxicity with the solubility limit of Tanomastat in your medium.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-based Viability Assay

This protocol provides a method to determine the concentration-dependent cytotoxic effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest Tanomastat concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the prepared Tanomastat dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence from a "no-cell" control. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percent viability against the log of the Tanomastat concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Compound Solubility in Cell Culture Medium

This protocol helps determine if precipitation is a contributing factor to cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (serum-containing and serum-free)

  • 96-well clear plate

  • Microplate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare serial dilutions of this compound in your cell culture medium, mirroring the concentrations used in your cytotoxicity assays.

  • Add 200 µL of each dilution to the wells of a 96-well plate. Include a medium-only control.

  • Incubate the plate under the same conditions as your cell-based experiments (37°C, 5% CO₂) for a relevant time period (e.g., 4, 24 hours).

  • Visually inspect the wells for any signs of precipitation.

  • Measure the optical density (OD) of the plate at a wavelength between 500-600 nm. An increase in OD compared to the medium-only control indicates the presence of insoluble particles.

  • The concentration at which a significant increase in OD is observed can be considered the limit of solubility under your experimental conditions.

Visualizations

Experimental and Troubleshooting Workflow

G cluster_0 Initial Experiment cluster_1 Observation cluster_2 Troubleshooting Path cluster_3 Outcome A Run Experiment with this compound B High Cytotoxicity Observed? A->B C Perform Dose-Response Curve (Protocol 1) B->C Yes G Identify Non-Toxic Concentration Range B->G No D Check for Compound Precipitation (Protocol 2) C->D E Verify Solvent Concentration (Run Vehicle Control) D->E F Optimize Cell Culture Conditions E->F F->G H Cytotoxicity Persists F->H I Consider Off-Target Effects H->I

Caption: Workflow for assessing and mitigating in vitro cytotoxicity.

Potential Causes of High-Concentration Cytotoxicity

G cluster_0 Physicochemical Issues cluster_1 Biological Mechanisms A High Concentration of This compound B Exceeds Solubility Limit A->B D Off-Target Inhibition (e.g., ADAMs, other proteases) A->D F Cumulative Stress Response A->F C Precipitation / Aggregation B->C G Observed Cytotoxicity C->G E Disruption of Essential Cellular Pathways D->E E->G F->G

Caption: Logical relationships of potential causes for cytotoxicity.

Hypothetical Signaling Pathway for Off-Target Cytotoxicity

G cluster_0 High Concentration this compound cluster_1 On-Target Effect cluster_2 Potential Off-Target Effects Tanomastat This compound MMPs MMPs (e.g., MMP-2, MMP-9) Tanomastat->MMPs Inhibits ADAMs ADAMs (e.g., ADAM17) Tanomastat->ADAMs Inhibits Other_Proteases Other Metalloproteases Tanomastat->Other_Proteases Inhibits ECM ECM Degradation MMPs->ECM Promotes Invasion Cell Invasion & Metastasis ECM->Invasion Growth_Factor Growth Factor Shedding ADAMs->Growth_Factor Regulates Survival_Pathway Pro-Survival Signaling (e.g., EGFR, Akt) ADAMs->Survival_Pathway Growth_Factor->Survival_Pathway Activates Apoptosis Apoptosis / Cell Death Survival_Pathway->Apoptosis Inhibits

Caption: Hypothetical pathway of off-target induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Activity and Specificity of (Rac)-Tanomastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor, (Rac)-Tanomastat (BAY 12-9566), with other synthetic inhibitors. Its performance is evaluated based on inhibitory activity and specificity, supported by experimental data and detailed methodologies.

Introduction to Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like wound healing and development, their overexpression is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[3] In oncology, MMPs facilitate tumor growth, invasion, angiogenesis, and metastasis by breaking down tissue barriers.[4] This has made them a significant target for therapeutic intervention.

The first generation of MMP inhibitors (MMPIs), such as Batimastat and Marimastat, were broad-spectrum agents.[3] Despite promising preclinical results, they largely failed in clinical trials due to a lack of significant survival benefits and the emergence of severe side effects, notably musculoskeletal syndrome (MSS).[2][3] This was partly attributed to their poor selectivity, leading to the inhibition of MMPs with protective functions and other metalloenzymes.

This led to the development of second-generation, more selective inhibitors. This compound (BAY 12-9566) is a non-peptidic, orally bioavailable biphenyl (B1667301) compound from this class.[5][6] It was designed to have a more targeted inhibitory profile. The prefix "(Rac)" indicates that the compound is a racemate, a mixture of equal amounts of left- and right-handed enantiomers. This guide will validate its inhibitory profile against key MMPs in comparison to other notable inhibitors.

Mechanism of Action: Zinc Chelation

Tanomastat, like many other synthetic MMPIs, functions by targeting the catalytic domain of the enzyme. This domain contains a highly conserved zinc ion (Zn²⁺) that is essential for the protease's catalytic activity. Tanomastat features a carboxylate group that acts as a zinc-binding group (ZBG), effectively chelating the zinc ion and rendering the enzyme inactive.[5][6]

cluster_MMP MMP Active Site cluster_Inhibition Inhibition Mechanism Active_MMP Active MMP (with Catalytic Zn²⁺) Substrate ECM Substrate (e.g., Collagen) Active_MMP->Substrate binds Inactive_Complex Inactive MMP-Tanomastat Complex Active_MMP->Inactive_Complex Degradation ECM Degradation Substrate->Degradation leads to Tanomastat Tanomastat (with Carboxylate ZBG) Tanomastat->Active_MMP chelates Zn²⁺ Tanomastat->Inactive_Complex Inactive_Complex->Substrate prevents binding

Caption: General mechanism of MMP inhibition by Tanomastat.

Comparative Inhibitory Activity

The efficacy and specificity of an MMPI are best represented by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The table below summarizes the inhibitory activity of Tanomastat against key MMPs and compares it with the first-generation inhibitor Marimastat and another selective inhibitor, Prinomastat.

EnzymeThis compound (Kᵢ, nM)Marimastat (IC₅₀, nM)Prinomastat (IC₅₀, nM)
MMP-1 (Collagenase-1)Not Inhibited5[4]79[7]
MMP-2 (Gelatinase-A)11[5][7][8]6[4]N/A (Kᵢ = 0.05 nM)[7]
MMP-3 (Stromelysin-1)143[5][7][8]230[6]6.3[7]
MMP-8 (Collagenase-2)Inhibited (Value N/A)N/AN/A
MMP-9 (Gelatinase-B)301[5][7][8]3[4]5.0[7]
MMP-13 (Collagenase-3)1470[5][7][8]N/AN/A (Kᵢ = 0.03 nM)[7]
MMP-14 (MT1-MMP)N/A9[4]Inhibited (Value N/A)

Note: Kᵢ and IC₅₀ are related but distinct measures of inhibitor potency. Data is compiled from multiple sources and assay conditions may vary.

From this data, Tanomastat demonstrates high potency against MMP-2.[5][7][8] Crucially, it shows no significant activity against MMP-1, an enzyme whose inhibition has been linked to the musculoskeletal side effects seen with broad-spectrum inhibitors like Marimastat.[2] Prinomastat was also designed for greater selectivity than Marimastat, with potent inhibition of MMPs highly associated with invasive tumors.[7]

Role in Pathological Signaling Pathways

MMPs play a critical role in the tumor microenvironment, enabling cancer progression through a multi-step process. By degrading the ECM, they facilitate local invasion and intravasation into blood vessels. They also release ECM-sequestered growth factors that promote angiogenesis, the formation of new blood vessels necessary to supply the growing tumor. MMPIs like Tanomastat intervene at these crucial early stages.

Tumor Primary Tumor MMPs MMP Overexpression (MMP-2, MMP-9, etc.) Tumor->MMPs ECM Extracellular Matrix (ECM) Basement Membrane MMPs->ECM acts on Degradation ECM Degradation ECM->Degradation Invasion Tumor Cell Invasion & Intravasation Degradation->Invasion Angiogenesis Angiogenesis (New Blood Vessel Growth) Degradation->Angiogenesis releases growth factors Metastasis Metastasis Invasion->Metastasis Angiogenesis->Tumor supports growth Inhibitor Tanomastat Inhibitor->MMPs INHIBITS

Caption: Role of MMPs in cancer progression and Tanomastat's point of intervention.

Experimental Protocols

Protocol: In Vitro Fluorogenic MMP Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method for determining the potency of an MMP inhibitor by measuring the cleavage of a fluorescently labeled peptide substrate.

1. Materials and Reagents:

  • Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • Fluorogenic MMP substrate (FRET-based peptide)

  • This compound and other test inhibitors

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

  • 96-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute these stocks into the MMP Assay Buffer to achieve the final desired concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold MMP Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the measurement period.

  • Assay Reaction Setup:

    • To each well of a 96-well plate, add 50 µL of the diluted MMP enzyme.

    • Add 5 µL of the serially diluted inhibitor (or vehicle control - DMSO in assay buffer) to the respective wells.

    • Include a "no enzyme" control (assay buffer only) and a "vehicle" control (enzyme with DMSO vehicle but no inhibitor).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the fluorogenic MMP substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates by subtracting the rate of the "no enzyme" control.

    • Express the activity in the inhibitor wells as a percentage of the "vehicle" control activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Start Start Prep_Inhibitor Prepare Serial Dilution of Tanomastat Start->Prep_Inhibitor Prep_Enzyme Dilute MMP Enzyme in Assay Buffer Start->Prep_Enzyme Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Prep_Inhibitor->Plate_Setup Prep_Enzyme->Plate_Setup Incubate Incubate at 37°C (15-30 min) Plate_Setup->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Calculate Reaction Rates & Plot Dose-Response Curve Measure->Analyze End Determine IC₅₀ Analyze->End

Caption: Experimental workflow for determining MMP inhibitor IC₅₀ values.

Conclusion

This compound is a potent, second-generation matrix metalloproteinase inhibitor with a more selective profile than earlier broad-spectrum agents like Marimastat. Its high affinity for MMP-2 and lack of inhibition against MMP-1 represent a rational design strategy aimed at improving the therapeutic window and reducing the musculoskeletal side effects that plagued first-generation MMPIs. While Tanomastat showed anti-invasive and anti-angiogenic activity in preclinical models, it ultimately failed to demonstrate a significant survival benefit in Phase III clinical trials for advanced cancers, a fate shared by most MMPIs. The complex and sometimes contradictory roles of different MMPs in tumor progression have made them challenging therapeutic targets. Nevertheless, the study of selective inhibitors like Tanomastat provides valuable insights into the specific functions of individual MMPs and informs the ongoing development of more sophisticated anti-cancer strategies.

References

A Comparative Analysis of (Rac)-Tanomastat and Other Matrix Metalloproteinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive and objective comparison of (Rac)-Tanomastat with other notable matrix metalloproteinase (MMP) inhibitors, including Marimastat (B1683930), Batimastat (B1663600), and Prinomastat. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance data, experimental methodologies, and the underlying signaling pathways.

Introduction to Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, their dysregulation contributes significantly to tumor growth, invasion, angiogenesis, and metastasis.[2][3][4] This has made MMPs an attractive target for therapeutic intervention, leading to the development of various MMP inhibitors (MMPIs).

The first generation of MMPIs, such as Batimastat and Marimastat, were broad-spectrum inhibitors.[5] While they showed promise in preclinical studies, they ultimately failed in clinical trials due to a lack of significant efficacy and the emergence of dose-limiting side effects, most notably musculoskeletal toxicity.[6] These setbacks were attributed to their lack of specificity, as they inhibited not only MMPs implicated in cancer progression but also those with protective functions.[7] This led to the development of a second generation of more selective inhibitors, including this compound and Prinomastat, with the aim of improving the therapeutic window.[6]

This compound (BAY 12-9566) is a non-peptidic, biphenyl-based MMP inhibitor that has been evaluated in clinical trials for various cancers.[6][8] This guide will delve into a comparative analysis of its inhibitory profile and pharmacokinetic properties against other key MMPIs.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activity and pharmacokinetic parameters of this compound and other selected MMP inhibitors. This quantitative data allows for a direct comparison of their potency and bioavailability.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of MMP Inhibitors

MMP TargetThis compound (Ki)Marimastat (IC50)Batimastat (IC50)Prinomastat (Ki)
MMP-1 -54-
MMP-2 11630.5
MMP-3 143200200.9
MMP-7 -2027-
MMP-8 -2--
MMP-9 3013200.4
MMP-13 14700.74-0.3
MMP-14 -1.8-0.1

Table 2: Comparative Pharmacokinetic Profiles of MMP Inhibitors

ParameterThis compoundMarimastatBatimastatPrinomastat
Administration Route OralOralIntraperitonealOral
Oral Bioavailability GoodGood[9]Poor[5]Good[10]
Cmax Dose-dependent196 ng/mL (at 50 mg, twice daily)[9]Not ApplicableDose-dependent
Tmax ~4-8 hours1-2 hours[9]Not Applicable~2-4 hours[11]
Terminal Elimination Half-life ~20 hours4-5 hours[9]Data not readily available~50-100 hours[11]

Note: Pharmacokinetic parameters can vary based on the patient population and study design.

Signaling Pathways in Cancer Progression Modulated by MMPs

MMPs are integral components of complex signaling networks that drive cancer progression. Their expression is often induced by growth factors and inflammatory cytokines. Once activated, MMPs degrade the ECM, facilitating cell migration and invasion. Furthermore, they can cleave and activate other signaling molecules, such as growth factors and their receptors, thereby amplifying pro-tumorigenic signals. The diagram below illustrates a simplified overview of the signaling pathways involving MMPs in cancer.

MMP_Signaling_Pathway cluster_upstream Upstream Regulators cluster_intracellular Intracellular Signaling cluster_mmp MMP Regulation & Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, PDGF, FGF) Receptor Cell Surface Receptors Growth_Factors->Receptor Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammatory_Cytokines->Receptor Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB) Receptor->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMPs (inactive) MMP_Gene_Expression->Pro_MMPs Transcription & Translation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation (e.g., by other proteases) ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Release_of_GFs Release of Growth Factors Active_MMPs->Release_of_GFs Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Angiogenesis Angiogenesis Release_of_GFs->Angiogenesis Cell_Proliferation Cell Proliferation & Survival Release_of_GFs->Cell_Proliferation Angiogenesis->Invasion_Metastasis Cell_Proliferation->Invasion_Metastasis MMP_Inhibitors This compound & Other MMPIs MMP_Inhibitors->Active_MMPs Inhibition

Caption: MMPs in Cancer Signaling and Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MMP inhibitors.

Fluorometric Assay for MMP Inhibition

This method is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against specific MMPs.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP activator (e.g., 4-aminophenylmercuric acetate, APMA)

  • Fluorogenic MMP substrate

  • Test inhibitors (this compound, etc.) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP is in its pro-form, activate it by incubating with APMA according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer.

  • Assay Setup: In a 96-well plate, add the activated MMP enzyme to each well (except for the blank). Add the serially diluted inhibitors to the respective wells. Include control wells with enzyme and assay buffer (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Fluorometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Activated MMP Enzyme - Inhibitor Dilutions - Substrate Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Enzyme to Wells - Add Inhibitor Dilutions Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C (30-60 min) Plate_Setup->Pre_incubation Initiate_Reaction Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Fluorometric MMP Inhibition Assay.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Principle: Proteins in a sample are separated by size using SDS-PAGE in a polyacrylamide gel that is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer that allows the active MMPs to digest the gelatin in their vicinity. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.

Materials:

  • Cell culture supernatant or tissue extracts

  • SDS-PAGE equipment

  • Polyacrylamide gel solution with 0.1% gelatin

  • Non-reducing sample buffer

  • Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

  • Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein sample with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the MMPs to renature.

  • Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours to allow for gelatin digestion by the active MMPs.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background.

  • Analysis: The clear bands indicate the presence of active MMPs. The molecular weight can be estimated by comparison to protein standards. The intensity of the bands can be quantified using densitometry.

Zymography_Workflow Start Start Sample_Prep Prepare Samples in Non-Reducing Buffer Start->Sample_Prep Electrophoresis SDS-PAGE on Gelatin-Containing Gel Sample_Prep->Electrophoresis Renaturation Wash with Renaturing Buffer (e.g., Triton X-100) Electrophoresis->Renaturation Development Incubate in Developing Buffer (37°C, 12-48h) Renaturation->Development Staining Stain with Coomassie Blue Development->Staining Destaining Destain to Visualize Bands Staining->Destaining Analysis Analyze Clear Bands (Densitometry) Destaining->Analysis End End Analysis->End

Caption: Workflow for Gelatin Zymography.

Conclusion

The landscape of MMP inhibitor development has evolved significantly from the early broad-spectrum agents to more selective compounds like this compound. This guide provides a comparative framework for evaluating these inhibitors, highlighting the importance of considering not only their in vitro potency but also their pharmacokinetic profiles and their impact on the complex signaling networks that drive cancer progression. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and development of novel and more effective MMP inhibitors for therapeutic applications. The shift towards selectivity remains a key strategy in mitigating the side effects that hampered the clinical success of earlier generation MMPIs.

References

(Rac)-Tanomastat Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of (Rac)-Tanomastat, a synthetic matrix metalloproteinase (MMP) inhibitor. Its performance is objectively compared with other notable MMP inhibitors: Batimastat, Marimastat, and Prinomastat. This comparison is supported by available preclinical data to inform researchers and drug development professionals on their selectivity and potential off-target effects.

Introduction

This compound is a non-peptidic biphenyl (B1667301) matrix metalloproteinase inhibitor.[1] It has been investigated for its potential in cancer therapy due to its ability to inhibit MMPs, enzymes crucial for tumor invasion and metastasis. However, like many MMP inhibitors, its clinical development has been challenged by off-target effects and a lack of specificity. Understanding the cross-reactivity profile of Tanomastat is therefore essential for evaluating its therapeutic potential and anticipating potential side effects. This guide offers a comparative look at Tanomastat and other well-characterized MMP inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of Tanomastat and its comparators against a range of matrix metalloproteinases. It is important to note that these values have been compiled from various sources and may not have been determined under identical experimental conditions.

Table 1: Inhibitory Activity (Ki, nM) of this compound and Comparator Compounds Against Key MMPs

Target MMPThis compound (Ki, nM)Prinomastat (Ki, nM)
MMP-2110.05
MMP-31430.3
MMP-93010.26
MMP-1314700.03

Table 2: Inhibitory Activity (IC50, nM) of Comparator Compounds Against a Broader MMP Panel

Target MMPBatimastat (IC50, nM)Marimastat (IC50, nM)Prinomastat (IC50, nM)
MMP-13[2]5[1][3]79
MMP-24[2]6[1][3]-
MMP-320[2]-6.3
MMP-76[2]13[1][3]-
MMP-94[2]3[1][3]5.0
MMP-14-9[1][3]-

Off-Target Considerations and Clinical Observations

A significant challenge in the development of MMP inhibitors has been their off-target effects, most notably musculoskeletal toxicity. This has been a recurring issue in clinical trials for several broad-spectrum MMP inhibitors.

  • Tanomastat: Beyond its MMP inhibitory activity, Tanomastat has been shown to have multi-targeted effects, including the inhibition of viral capsid dissociation and RNA replication in human enteroviruses.[4][5] This suggests that Tanomastat may interact with targets other than MMPs.

  • Batimastat and Marimastat: Clinical trials with these broad-spectrum inhibitors were often associated with musculoskeletal pain and inflammation.[6] This toxicity is thought to be related to the inhibition of other metalloproteinases, such as ADAMs (A Disintegrin and Metalloproteinase), which are involved in the shedding of TNF-α.[6]

  • Prinomastat: While designed for greater selectivity to minimize side effects, clinical trials with Prinomastat also reported arthralgias and myalgias as primary toxicities.

These findings underscore the importance of comprehensive cross-reactivity profiling in the early stages of drug development to predict and mitigate potential adverse effects.

Experimental Protocols

The determination of the inhibitory activity and cross-reactivity of compounds like Tanomastat is typically performed using in vitro enzymatic assays. Below are detailed methodologies for common experimental approaches.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This method is widely used to determine the potency of inhibitors against specific MMPs.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (this compound or comparators) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the recombinant MMP to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add assay buffer to the wells of the 96-well plate.

    • Add the serially diluted inhibitor or vehicle control (DMSO in assay buffer).

    • Add the diluted MMP enzyme to all wells except the substrate control wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Gelatin Zymography (for MMP-2 and MMP-9)

This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).

Principle: Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their activity. The gel is then incubated in a developing buffer, during which the active MMPs digest the gelatin. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, indicating the presence and relative activity of the gelatinases.

Materials:

  • Polyacrylamide gels containing gelatin (e.g., 1 mg/mL)

  • Protein samples (e.g., cell culture supernatant, tissue extracts)

  • Zymogram sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 200 mM NaCl, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or on ice.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer with gentle agitation for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer overnight at 37°C. To test the effect of inhibitors, the inhibitor can be included in the developing buffer.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background.

  • Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by comparison to protein standards.

Visualizations

Signaling Pathway of MMP Inhibition

The following diagram illustrates a simplified signaling pathway involving MMPs and their inhibition.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_inhibitor Pharmacological Intervention cluster_cellular_effects Cellular Effects Pro_MMP Pro-MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation (e.g., by other proteases) Degraded_ECM Degraded ECM Active_MMP->Degraded_ECM Degradation Cell_Invasion Tumor Cell Invasion & Angiogenesis Active_MMP->Cell_Invasion Promotes ECM_Proteins ECM Proteins (e.g., Collagen) Degraded_ECM->Cell_Invasion Tanomastat This compound Tanomastat->Active_MMP Inhibition Inhibited_Effects Inhibition of Invasion & Angiogenesis Tanomastat->Inhibited_Effects

Caption: Simplified signaling pathway of MMP activation and inhibition by this compound.

Experimental Workflow for MMP Inhibitor Screening

The diagram below outlines a typical workflow for screening MMP inhibitors.

MMP_Inhibitor_Screening_Workflow start Start compound_prep Prepare Serial Dilutions of Test Inhibitor start->compound_prep enzyme_prep Prepare Recombinant MMP Enzyme Solution start->enzyme_prep plate_setup Set up 96-well Plate: Buffer, Inhibitor, Enzyme compound_prep->plate_setup enzyme_prep->plate_setup incubation Incubate at 37°C (Inhibitor-Enzyme Binding) plate_setup->incubation reaction_start Initiate Reaction with Fluorogenic Substrate incubation->reaction_start measurement Kinetic Fluorescence Measurement reaction_start->measurement data_analysis Data Analysis: Calculate Reaction Velocities measurement->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for in vitro MMP inhibitor screening using a fluorogenic assay.

References

Ensuring Reproducibility of Experimental Results with (Rac)-Tanomastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of preclinical research is a cornerstone of successful drug development. This guide provides a comparative analysis of (Rac)-Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with two other well-characterized MMP inhibitors, Marimastat and Batimastat. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the tools to conduct robust and reproducible experiments, ultimately fostering greater confidence in preclinical findings.

Comparative Efficacy of MMP Inhibitors

The inhibitory activity of this compound, Marimastat, and Batimastat against a panel of matrix metalloproteinases is summarized below. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented. Lower IC50 values denote greater potency.

It is important to note that the following data has been compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. For definitive head-to-head comparisons, it is recommended that these compounds be evaluated in parallel under identical assay conditions.

Target MMPThis compound Ki (nM)Marimastat IC50 (nM)Batimastat IC50 (nM)
MMP-1 (Collagenase-1)-53
MMP-2 (Gelatinase-A)1164
MMP-3 (Stromelysin-1)143-20
MMP-7 (Matrilysin)-136
MMP-9 (Gelatinase-B)30134
MMP-13 (Collagenase-3)1470--
MMP-14 (MT1-MMP)-9-

Key Signaling Pathway in Cancer Metastasis and MMP Inhibition

Matrix metalloproteinases play a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The diagram below illustrates a simplified signaling pathway leading to MMP activation and the subsequent steps of metastasis, highlighting the points of inhibition by broad-spectrum MMP inhibitors like this compound.

GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 MMP_Gene MMP Gene Transcription AP1->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion Inhibitor This compound Marimastat Batimastat Inhibitor->Active_MMP

Caption: Simplified signaling cascade for MMP activation and ECM degradation.

Experimental Protocols for Reproducible Results

To ensure the generation of high-quality and reproducible data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of MMP inhibitors.

In Vitro MMP Inhibition Assay: Fluorogenic Substrate Method

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitors (this compound, Marimastat, Batimastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to all wells except for the blank controls.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of MMP inhibitors in a living organism. Adherence to ethical guidelines for animal research, such as the ARRIVE guidelines, is crucial.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cell culture medium and supplements

  • Matrigel (optional, to enhance tumor take)

  • This compound and vehicle control for administration

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the cancer cells in the recommended medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For subcutaneous injections, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the difference in tumor growth between the treatment and control groups.

Workflow for Ensuring Reproducibility in Preclinical Evaluation

The following diagram outlines a generalized workflow that emphasizes key steps for ensuring the reproducibility of experimental results when evaluating MMP inhibitors.

Planning 1. Experimental Planning - Hypothesis - Power Analysis - Randomization Strategy Protocol 2. Detailed Protocol Development - SOPs for all procedures - Reagent validation Planning->Protocol Execution 3. Rigorous Execution - Blinding - Calibrated equipment Protocol->Execution Data_Collection 4. Unbiased Data Collection - Raw data recording - Clear labeling Execution->Data_Collection Analysis 5. Transparent Data Analysis - Pre-defined statistical plan - Outlier handling rules Data_Collection->Analysis Reporting 6. Comprehensive Reporting - Adherence to ARRIVE guidelines - Data sharing Analysis->Reporting Confirmation 7. Independent Confirmation - Repetition of key experiments Reporting->Confirmation

Caption: A workflow for reproducible preclinical research.

A Comparative Guide to (Rac)-Tanomastat and Batimastat for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of investigation due to their critical role in tumor invasion, metastasis, and angiogenesis. This guide provides a detailed, objective comparison of two early-generation MMP inhibitors, (Rac)-Tanomastat and Batimastat (B1663600), for researchers, scientists, and drug development professionals.

Introduction to this compound and Batimastat

Batimastat (BB-94) is a potent, broad-spectrum, peptidomimetic hydroxamate inhibitor of MMPs.[1][2] It was one of the first synthetic MMP inhibitors to be evaluated in clinical trials for cancer therapy.[3] Its mechanism of action involves binding to the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[1] However, its clinical development was hampered by poor solubility and low oral bioavailability.[4]

This compound (BAY 12-9566) is a non-peptidic biphenyl (B1667301) MMP inhibitor that is orally bioavailable.[5] It functions as a competitive inhibitor, targeting the active site of MMPs.[6] While also a broad-spectrum inhibitor, its selectivity profile for different MMPs differs from that of Batimastat.[5] Clinical trials with Tanomastat were also conducted but were ultimately halted for some cancer types due to a lack of survival benefit.[7][8]

Comparative Efficacy and Potency

The inhibitory activity of this compound and Batimastat against various MMPs is summarized below. The data highlights their differing potencies for specific MMP subtypes.

Matrix Metalloproteinase (MMP) This compound Ki (nM) Batimastat IC50 (nM)
MMP-1 (Collagenase-1)Not Reported3[5][9]
MMP-2 (Gelatinase-A)11[5]4[5][9]
MMP-3 (Stromelysin-1)143[5]20[5][9]
MMP-7 (Matrilysin)Not Reported6[5][9]
MMP-9 (Gelatinase-B)301[5]4[5][9]
MMP-13 (Collagenase-3)1470[5]Not Reported

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Direct comparison should be made with caution as the measurement parameters (Ki vs. IC50) differ.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of MMP inhibition and a typical experimental workflow for evaluating MMP inhibitors.

MMP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Extracellular Matrix (ECM) Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs activated by proteases ECM Components Collagen, etc. Active MMPs->ECM Components degrades Growth Factors Growth Factors Signaling Signaling Growth Factors->Signaling activate Signaling->Pro-MMPs upregulates transcription MMP Inhibitor This compound or Batimastat MMP Inhibitor->Active MMPs inhibits Tumor Invasion & Metastasis Tumor Invasion & Metastasis MMP Inhibitor->Tumor Invasion & Metastasis blocks Degraded ECM Degraded ECM ECM Components->Degraded ECM Degraded ECM->Tumor Invasion & Metastasis

Mechanism of MMP inhibition by this compound and Batimastat.

Experimental_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Inhibitor Treatment Treat with this compound or Batimastat Cancer Cell Culture->Inhibitor Treatment Invasion Assay Matrigel Invasion Assay Inhibitor Treatment->Invasion Assay Zymography Gelatin Zymography (MMP-2/9 activity) Inhibitor Treatment->Zymography Data Analysis Quantify Invasion & MMP Activity Invasion Assay->Data Analysis Zymography->Data Analysis Results Results Data Analysis->Results

Experimental workflow for evaluating MMP inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Batimastat are provided below.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the IC50 values of MMP inhibitors.

Principle: A fluorogenic MMP substrate is cleaved by the active MMP, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce this signal.

Methodology:

  • Reagents: Recombinant human MMPs, fluorogenic MMP substrate, assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), and the test compounds (this compound or Batimastat) dissolved in DMSO.

  • Procedure:

    • Add assay buffer, active MMP enzyme, and varying concentrations of the inhibitor to the wells of a 96-well microplate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the anti-invasive properties of the MMP inhibitors.

Principle: Cancer cells migrate through a layer of extracellular matrix (Matrigel) towards a chemoattractant. The number of cells that successfully invade is quantified.

Methodology:

  • Apparatus: Boyden chamber inserts with a porous membrane coated with Matrigel.

  • Procedure:

    • Seed cancer cells in the upper chamber of the insert in serum-free media containing the MMP inhibitor at various concentrations.

    • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for 24-48 hours to allow for cell invasion.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

  • Data Analysis: Count the number of stained, invaded cells under a microscope. Compare the number of invaded cells in treated versus untreated wells. Tanomastat has been shown to prevent matrix invasion by endothelial cells with an IC50 of 840 nM.[5]

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9).

Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After renaturation, active MMPs degrade the gelatin, leaving clear bands upon staining.

Methodology:

  • Sample Preparation: Collect conditioned media from cancer cells treated with or without the MMP inhibitor.

  • Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development:

    • Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.

    • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, and NaCl) at 37°C overnight.

  • Staining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponds to the level of MMP activity. Batimastat treatment has been shown to reduce the activity of 72-kd and 92-kd collagenases (MMP-2 and MMP-9) released by breast cancer cells.[10]

In Vivo Tumor Growth and Metastasis Models

These models evaluate the anti-tumor and anti-metastatic effects of the inhibitors in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the inhibitor on primary tumor growth and the formation of metastases is monitored.

Methodology:

  • Animal Model: Use of athymic nude mice.

  • Tumor Cell Implantation:

    • Orthotopic Model: Injection of cancer cells into the corresponding organ of origin (e.g., mammary fat pad for breast cancer).[5]

    • Subcutaneous Model: Injection of cancer cells under the skin.

  • Treatment: Administer the MMP inhibitor (e.g., intraperitoneal injection for Batimastat, oral gavage for Tanomastat) at a specified dose and schedule.[5][10]

  • Monitoring:

    • Measure the primary tumor volume regularly.

    • At the end of the study, harvest organs (e.g., lungs, liver) to quantify the number and size of metastatic nodules.

  • Data Analysis: Compare tumor growth rates and metastatic burden between treated and control groups. In a human breast cancer orthotopic model, oral administration of Tanomastat (100 mg/kg daily) inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively.[5] Intraperitoneal injection of Batimastat has been shown to significantly inhibit the local-regional regrowth of resected breast tumors and reduce the incidence and number of lung metastases in athymic nude mice.[10]

Conclusion

Both this compound and Batimastat are potent, broad-spectrum MMP inhibitors that have demonstrated anti-tumor and anti-metastatic activity in preclinical cancer models. Batimastat generally shows higher potency against a range of MMPs, but its development was hindered by poor oral bioavailability. This compound, while being less potent against some key MMPs like MMP-9, has the advantage of being orally bioavailable. The choice between these inhibitors for research purposes will depend on the specific MMPs of interest, the cancer model being studied, and the desired route of administration. Despite their limited success in later-stage clinical trials, these compounds remain valuable tools for investigating the role of MMPs in cancer biology.

References

Validating the Anti-Metastatic Effects of (Rac)-Tanomastat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-metastatic effects of (Rac)-Tanomastat with other matrix metalloproteinase (MMP) inhibitors. The information presented is based on available preclinical data to assist in the evaluation of these compounds for further investigation.

Introduction to this compound and MMP Inhibition in Metastasis

This compound (also known as BAY 12-9566) is an orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] The metastatic cascade, a complex multi-step process, heavily relies on the activity of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM).[2][3] By breaking down the physical barriers of the ECM, MMPs facilitate tumor cell invasion, intravasation into blood vessels, and extravasation to distant sites to form secondary tumors.[2][4] Consequently, MMP inhibitors have been a significant focus of anti-cancer drug development.

Tanomastat specifically targets several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13.[1] However, despite promising preclinical indications for many MMP inhibitors, clinical trials, including those for Tanomastat, have largely failed to demonstrate significant survival benefits in patients with advanced metastatic cancers.[5][6] This has been partly attributed to the late-stage administration of these drugs in clinical settings, as MMPs are thought to be more critical in the early stages of metastasis.[5] This guide focuses on the preclinical evidence validating the anti-metastatic potential of Tanomastat and compares it with other notable MMP inhibitors like Batimastat (B1663600) and Marimastat.

Comparative Analysis of Preclinical Anti-Metastatic Efficacy

The following tables summarize the available quantitative data from preclinical studies on this compound and other MMP inhibitors. It is important to note that these data are from different studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.

Table 1: In Vitro Inhibitory Activity of MMP Inhibitors
CompoundTarget MMPsKi (nM)IC50 (nM) - Cell InvasionCell Line/SystemReference
This compound MMP-211840Endothelial Cells[1]
MMP-3143[1]
MMP-9301[1]
MMP-131470[1]
Marimastat Broad Spectrum5 (MMP-1), 6 (MMP-9), 9 (MMP-2)Not specifiedNot specified[7]
Batimastat Broad SpectrumNot specified≤ 20,000 (bone degradation)MDA-MB-231 (human breast cancer)[8]
Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy of MMP Inhibitors
CompoundAnimal ModelCancer TypeDosingKey FindingsReference
Batimastat Balb C nu/nu miceHuman Breast Cancer (MDA-MB-231)30 mg/kg i.p.8-fold decrease in tumor volume; 35% inhibition of osteolysis; 65% inhibition of bone marrow replacement by tumor.[8]
C57BL/6N miceMurine Melanoma (B16-BL6)Not specifiedSignificant inhibition of lung colonies.[9]
MiceMurine Melanoma (B16F1)50 mg/kg i.p.54% reduction in tumor volume (liver metastases).[10]
Syngeneic C57BL/6 miceLewis Lung CarcinomaNot specified26% inhibition of mean lung metastasis number; 25% inhibition of mean tumor volume.[11]
Marimastat Not specifiedHuman Gastric Cancer XenograftNot specifiedInhibition of tumor growth.[7]
Galardin (GM6001) MMTV-PymT transgenic miceBreast Cancer100 mg/kg/d>100-fold reduction in metastasis burden; 2-fold reduction in primary tumor size.[12]
SD-7300 4T1 mouse modelAggressive Mammary Carcinoma30 mg/kg50-60% reduction in metastasis number and burden; Increased survival (92% vs. 66.7%).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-metastatic effects of MMP inhibitors.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a reconstituted basement membrane, such as Matrigel.

  • Preparation of Inserts: Cell culture inserts with a porous membrane (typically 8 µm pores) are coated with a layer of Matrigel.

  • Cell Seeding: Cancer cells are serum-starved and then seeded onto the upper chamber of the insert in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells is a measure of their invasive potential.

  • Inhibitor Treatment: To test the effect of an inhibitor like this compound, the compound is added to the cell suspension in the upper chamber.

In Vivo Metastasis Xenograft Model

This model assesses the effect of a compound on metastasis formation in a living organism.

  • Cell Preparation: A suspension of human cancer cells (e.g., MDA-MB-231) is prepared.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation:

    • Orthotopic Model: Cancer cells are injected into the corresponding organ of origin (e.g., mammary fat pad for breast cancer). This allows for the observation of the entire metastatic cascade, from primary tumor growth to dissemination.

    • Experimental Metastasis Model: Cancer cells are injected directly into the bloodstream (e.g., via the tail vein or intracardiac injection) to study the later stages of metastasis, such as extravasation and colonization.

  • Inhibitor Administration: The test compound (e.g., this compound) is administered to the mice, typically through oral gavage or intraperitoneal injection, starting at a defined time point relative to tumor cell implantation.

  • Metastasis Assessment: After a predetermined period, the animals are euthanized, and organs (commonly the lungs, liver, and bones) are harvested. The number and size of metastatic nodules are quantified through histological analysis or imaging techniques (e.g., bioluminescence imaging if the cancer cells are engineered to express luciferase).

Mandatory Visualizations

Signaling Pathway of MMPs in Cancer Metastasis

MMP_Metastasis_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM Extracellular Matrix (ECM) (Collagens, Laminin, etc.) Invasion Cell Invasion Migration Cell Migration GrowthFactors Growth Factors (TGF-β, EGF) SignalingPathways Intracellular Signaling (MAPK, PI3K/Akt) GrowthFactors->SignalingPathways Activate MMP_Gene MMP Gene Transcription SignalingPathways->MMP_Gene Induce Pro_MMP Pro-MMPs (Inactive) MMP_Gene->Pro_MMP Translate to Active_MMP Active MMPs Pro_MMP->Active_MMP Activated Active_MMP->ECM Degrade Active_MMP->Invasion Promote Active_MMP->Migration Promote Angiogenesis Angiogenesis Active_MMP->Angiogenesis Promote Tanomastat This compound Tanomastat->Active_MMP Inhibit

Caption: Role of MMPs in metastasis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation of Anti-Metastatic Effects

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Orthotopic/Intravenous Injection into Mice cell_culture->injection treatment Administer This compound or Vehicle Control injection->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint: Euthanize Mice monitoring->endpoint analysis Quantify Metastases (Histology, Imaging) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for assessing the anti-metastatic efficacy of this compound in vivo.

Logical Relationship for Validating this compound's Anti-Metastatic Effect

Validation_Logic hypothesis Hypothesis: This compound inhibits metastasis by blocking MMPs invitro In Vitro Validation: Inhibition of MMP activity and cell invasion hypothesis->invitro invivo In Vivo Validation: Reduction of tumor growth and metastasis in animal models hypothesis->invivo mechanism Mechanism of Action: Inhibition of ECM degradation, angiogenesis, and cell migration invitro->mechanism invivo->mechanism conclusion Conclusion: This compound has preclinical anti-metastatic effects mechanism->conclusion

Caption: Logical framework for validating the anti-metastatic effects of this compound.

Conclusion

The preclinical data for this compound and other MMP inhibitors like Batimastat and Marimastat suggest a potential role for these compounds in inhibiting the early stages of metastasis. The in vitro and in vivo studies consistently demonstrate that MMP inhibition can lead to a reduction in tumor cell invasion, tumor growth, and the formation of distant metastases. However, the lack of success in clinical trials with patients at advanced stages of cancer underscores the importance of timing in the administration of MMP inhibitors. Future research could focus on the use of these agents in an adjuvant setting or in combination with other therapies to prevent metastatic recurrence. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in designing further preclinical studies to better understand the therapeutic potential of this compound and other MMP inhibitors in the fight against cancer metastasis.

References

The Evolution of MMP Inhibition: Benchmarking (Rac)-Tanomastat Against a New Generation of Selective Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the progression from broad-spectrum to highly targeted matrix metalloproteinase inhibitors.

Introduction: The Double-Edged Sword of Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). This function is vital in physiological processes like wound healing, development, and tissue morphogenesis. However, their overexpression is a hallmark of numerous pathologies, including cancer, where they play a pivotal role in tumor growth, invasion, angiogenesis, and metastasis by degrading the ECM barriers.

This central role in cancer progression made MMPs an attractive therapeutic target. Early drug development efforts in the 1990s produced a class of broad-spectrum MMP inhibitors (MMPIs). (Rac)-Tanomastat (BAY 12-9566) emerged from this era as a potent, orally bioavailable inhibitor. However, like its contemporaries, it ultimately failed in late-stage clinical trials due to a combination of insufficient efficacy and significant side effects. This lack of success prompted a fundamental shift in strategy, leading to the development of next-generation, highly selective MMP inhibitors designed to overcome the limitations of their predecessors. This guide provides a detailed comparison of this compound with these modern, selective agents, supported by quantitative data and experimental protocols.

Profile: this compound - A Legacy Broad-Spectrum Inhibitor

This compound is the racemate of Tanomastat, a non-peptidic biphenyl (B1667301) compound that functions by chelating the zinc ion in the active site of various MMPs through its carboxyl group. This mechanism leads to broad, non-selective inhibition of multiple MMP family members.

Mechanism of Action: Competitive, broad-spectrum inhibition of MMPs. Target Profile: Primarily inhibits MMP-2, MMP-3, and MMP-9, with weaker activity against MMP-13. Clinical Outcome: Despite promising preclinical data, Tanomastat failed in Phase III clinical trials for cancers such as small-cell lung cancer and pancreatic cancer, showing no survival benefit and, in some cases, poorer outcomes compared to placebo. The failure was largely attributed to its lack of specificity, which led to the inhibition of MMPs that may have anti-tumorigenic roles and resulted in dose-limiting toxicities like musculoskeletal syndrome.

The Next Generation: Precision Targeting of MMPs

The critical lesson from the failure of early MMPIs was that selectivity is paramount. The MMP family is diverse, with some members promoting cancer while others can be protective. Next-generation inhibitors are engineered for high specificity to target a single or a select few MMPs implicated in a specific pathology, thereby maximizing therapeutic effect while minimizing off-target toxicity.

Key Characteristics:

  • High Selectivity: Designed to inhibit specific MMPs (e.g., MMP-9 or MMP-14) while sparing others, reducing the risk of side effects like musculoskeletal syndrome.

  • Novel Scaffolds: Moving beyond traditional hydroxamates and carboxylates to new chemical entities and biologics.

  • Diverse Modalities: Includes highly selective small molecules, monoclonal antibodies (mAbs), and engineered endogenous inhibitors (variants of TIMPs).

Quantitative Comparison: this compound vs. Next-Generation Inhibitors

The following table summarizes the key performance differences between this compound and selected examples of next-generation MMP inhibitors.

InhibitorTypePrimary Target(s)Inhibition Constant (Ki) / IC50Clinical Phase (Highest)Key Remarks
This compound Small MoleculeMMP-2, -3, -9, -13Ki: 11 nM (MMP-2), 143 nM (MMP-3), 301 nM (MMP-9), 1470 nM (MMP-13)[1]Failed Phase IIIBroad-spectrum activity; failed to show clinical efficacy and associated with significant side effects.
Andecaliximab (GS-5745) Monoclonal AbMMP-9High affinity and selectivity for MMP9[2][3]Phase IIIHighly selective for MMP-9. Investigated in gastric cancer and other solid tumors. Showed manageable safety profile without the musculoskeletal toxicity of older MMPIs[3][4].
DX-2400 Monoclonal AbMMP-14Ki: 0.9 nM[1]PreclinicalA potent and highly selective human antibody against MMP-14. Showed robust anti-tumor and anti-metastatic activity in preclinical models[1][5][6].
PF-152 Small MoleculeMMP-13Ki: 1.5 nMPreclinicalOrally bioavailable and highly selective for MMP-13 over a wide range of other MMPs. Investigated for osteoarthritis[7].
AZD3342 Small MoleculeMMP-9, MMP-12High affinity for MMP-9 and MMP-12[8]PreclinicalA narrow-spectrum inhibitor primarily studied for COPD and its potential to reduce chemotherapy-induced gastrointestinal toxicity[8][9].

Experimental Methodologies

Accurate benchmarking requires standardized and robust experimental protocols. Below are detailed methodologies for two key assays used to evaluate MMP inhibitor performance.

Fluorogenic MMP Inhibition Assay

This assay quantifies the inhibitory potency (IC50 or Ki) of a compound against a specific recombinant MMP enzyme. It relies on a fluorogenic substrate that is cleaved by the MMP, releasing a fluorescent signal.

Principle: A quenched fluorogenic peptide substrate contains a fluorescent reporter group (fluorophore) and a quencher group. In its intact state, the quencher suppresses the fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • MMP Enzyme: Reconstitute the purified, recombinant human MMP enzyme (e.g., MMP-9) in assay buffer to a working concentration (e.g., 1-5 nM).

    • Fluorogenic Substrate: Prepare a stock solution of a specific MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-9) in DMSO and dilute to a working concentration (e.g., 2-10 µM) in assay buffer.

    • Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of assay buffer with DMSO (vehicle control) to the positive control wells and 10 µL of a known potent inhibitor (e.g., GM6001) to the inhibitor control wells.

    • Add 20 µL of the diluted MMP enzyme solution to all wells except the blank (substrate control) wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Invasion (Boyden Chamber) Assay

This assay assesses the functional impact of an MMP inhibitor on the invasive capacity of cancer cells through a simulated basement membrane.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. The membrane is coated with a layer of extracellular matrix proteins (e.g., Matrigel), which acts as a barrier. Cancer cells are placed in the upper compartment in a low-serum medium. The lower compartment contains a chemoattractant (e.g., medium with high serum). Invasive cells degrade the Matrigel and migrate through the pores to the lower side of the membrane, where they can be stained and quantified.

Protocol:

  • Chamber Preparation:

    • Thaw Matrigel on ice and dilute with cold, serum-free medium to a final concentration of 200-300 µg/mL.

    • Evenly coat the top side of the 8 µm pore size membranes of the Boyden chamber inserts with 50-100 µL of the diluted Matrigel solution.

    • Incubate the chambers at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Cell Preparation:

    • Culture cancer cells (e.g., HT-1080 fibrosarcoma) to ~80% confluency.

    • Starve the cells in serum-free medium for 18-24 hours prior to the assay.

    • Harvest the cells using a non-enzymatic cell dissociation buffer and resuspend them in serum-free medium containing the desired concentrations of the MMP inhibitor or vehicle control.

  • Assay Procedure:

    • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

    • Remove the rehydration medium and add 500-750 µL of chemoattractant medium (e.g., containing 10% FBS) to the lower wells of the companion plate.

    • Add 200-500 µL of the cell suspension (containing 5x10^4 to 1x10^5 cells) with the test inhibitor to the upper chamber of each insert.

    • Incubate the plate at 37°C in a humidified incubator for 12-48 hours (duration depends on the cell line).

  • Quantification of Invasion:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-invasive cells and Matrigel from the top surface of the membrane.

    • Fix the invasive cells on the bottom side of the membrane with methanol (B129727) or paraformaldehyde for 10-20 minutes.

    • Stain the cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

    • Calculate the percentage of invasion inhibition relative to the vehicle control.

Visualizations

Signaling Pathway: MMPs in Cancer Cell Invasion

MMP_Invasion_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_Inhibitors Points of Inhibition GF Growth Factors (EGF, FGF) Receptor Tyrosine Kinase Receptor GF->Receptor Signal Signaling Cascade (MAPK, PI3K) Receptor->Signal TF Transcription Factors (AP-1, NF-κB) Signal->TF ProMMP Pro-MMPs (e.g., pro-MMP-9) TF->ProMMP Transcription Activator Activators (e.g., MMP-3, Plasmin) ProMMP->Activator ActiveMMP Active MMP-9 Activator->ActiveMMP Activation ECM Extracellular Matrix (Collagen, Laminin) ActiveMMP->ECM Degradation DegradedECM Degraded ECM Fragments Invasion Cell Invasion & Metastasis Tanomastat This compound (Broad Spectrum) Tanomastat->ActiveMMP Andecaliximab Andecaliximab (Selective mAb) Andecaliximab->ActiveMMP

Caption: Simplified pathway of MMP-9 mediated cancer cell invasion and points of inhibitor action.

Experimental Workflow: Fluorogenic MMP Inhibition Assay

MMP_Assay_Workflow A 1. Reagent Prep B 2. Plate Loading (Inhibitor + Enzyme) A->B C 3. Pre-incubation (37°C, 30-60 min) B->C D 4. Reaction Initiation (Add FRET Substrate) C->D E 5. Kinetic Reading (Fluorescence, 37°C) D->E F 6. Data Analysis (Calculate Rates) E->F G 7. IC50 Determination (Dose-Response Curve) F->G MMPI_Evolution cluster_outcome Broad Broad-Spectrum Inhibitors This compound, Marimastat High Potency Poor Selectivity Failure Clinical Failure Broad->Failure Musculoskeletal Toxicity Lack of Efficacy Selective Next-Generation Inhibitors Andecaliximab, DX-2400, PF-152 High Potency High Selectivity Promise Renewed Clinical Promise Selective->Promise Reduced Side Effects Targeted Efficacy Failure->Selective Led to Paradigm Shift

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.